molecular formula C20H30O6 B15130195 3-O-Methyltirotundin

3-O-Methyltirotundin

Cat. No.: B15130195
M. Wt: 366.4 g/mol
InChI Key: SOLCYTMIFQPNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate has been reported in Tithonia diversifolia with data available.

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

(1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate

InChI

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3

InChI Key

SOLCYTMIFQPNDN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-O-Methyltirotundin: A Technical Guide on its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of 3-O-Methyltirotundin, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's isolation, structure elucidation, and the methodologies employed.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone that has been identified in the plant species Tithonia diversifolia, a member of the Asteraceae family.[1] Sesquiterpenoid lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making them a focal point for natural product chemists and pharmacologists. This guide will delve into the specifics of this compound, from its botanical source to its molecular structure.

Botanical Origin

The primary natural source of this compound is the herb Tithonia diversifolia, commonly known as the Mexican sunflower.[1] This plant is native to Mexico and Central America and has become naturalized in various tropical and subtropical regions worldwide. It is recognized for its rich composition of sesquiterpenoid lactones, which contribute to its traditional medicinal uses and allelopathic properties. The discovery of this compound and its derivatives has further solidified the importance of T. diversifolia as a source of novel bioactive compounds.

Discovery and Isolation

The initial discovery of this compound is linked to the broader investigation of the chemical constituents of Tithonia diversifolia. While a singular seminal publication detailing its first isolation is not readily apparent in the reviewed literature, the general methodology for the extraction and isolation of sesquiterpenoid lactones from this plant provides a clear framework for its discovery.

A foundational study by Macías et al. (2015) published in the Journal of Natural Products outlines a typical workflow for the isolation of tirotundin (B206078) derivatives. This process, which would be analogous to the discovery of this compound, is presented below.

Experimental Workflow for Isolation

The isolation of sesquiterpenoid lactones from Tithonia diversifolia generally follows a multi-step process involving extraction, fractionation, and purification.

Isolation Workflow PlantMaterial Dried Aerial Parts of Tithonia diversifolia Extraction Maceration with Methanol (MeOH) PlantMaterial->Extraction FiltrationConcentration Filtration and Concentration (in vacuo) Extraction->FiltrationConcentration CrudeExtract Crude Methanolic Extract FiltrationConcentration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning CrudeExtract->SolventPartitioning Fractions Hexane, Chloroform (CHCl3), Ethyl Acetate (EtOAc), and Aqueous Fractions SolventPartitioning->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography Processing of CHCl3 or EtOAc fraction PurifiedCompound Isolation of This compound Chromatography->PurifiedCompound

Figure 1: General experimental workflow for the isolation of this compound.

Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups.

Spectroscopic Methodologies

The primary techniques used for the structure elucidation of sesquiterpenoid lactones like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyls, carbonyls (from the lactone and ester groups), and carbon-carbon double bonds.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

The logical relationship for structure elucidation is depicted in the following diagram:

Structure Elucidation Logic IsolatedCompound Purified this compound SpectroscopicAnalysis Spectroscopic Analysis (NMR, MS, IR) IsolatedCompound->SpectroscopicAnalysis DataInterpretation Data Interpretation and Structure Hypothesis SpectroscopicAnalysis->DataInterpretation FinalStructure Confirmed Molecular Structure DataInterpretation->FinalStructure Xray X-ray Crystallography (if applicable) Xray->FinalStructure Confirmation

Figure 2: Logical workflow for the structure elucidation of this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 1021945-29-8N/A
Molecular Formula C₂₀H₃₀O₆[2]
Molecular Weight 366.45 g/mol [2]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, research on structurally related sesquiterpenoid lactones from Tithonia diversifolia provides valuable insights.

A study on tirotundin and other sesquiterpene lactones from T. diversifolia demonstrated their anti-inflammatory activity through the inhibition of the transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of inflammatory mediators.

The potential signaling pathway inhibition is illustrated below:

NF-kB Inhibition Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, cytokines) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription activates Methyltirotundin This compound (and related SLs) Methyltirotundin->NFkB inhibits (alkylation)

Figure 3: Proposed mechanism of NF-κB inhibition by sesquiterpenoid lactones.

Conclusion

This compound represents one of the many interesting sesquiterpenoid lactones isolated from Tithonia diversifolia. Its discovery is a testament to the value of natural product research in identifying novel chemical entities with potential therapeutic applications. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

The Biosynthetic Pathway of 3-O-Methyltirotundin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone found in plants such as Tithonia diversifolia, belongs to a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established principles of sesquiterpene lactone biosynthesis. The pathway commences with the universal C15 precursor, farnesyl diphosphate (B83284), and proceeds through a series of cyclization, oxidation, and hydroxylation reactions to form the parent compound, tirotundin (B206078). The final step involves a regiospecific methylation at the C3 hydroxyl group. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and relevant experimental methodologies, supported by representative quantitative data from related pathways.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The biosynthesis of STLs originates from the isoprenoid pathway, specifically from the precursor farnesyl diphosphate (FPP).[3][4] The general pathway involves three key stages:

  • Cyclization: The linear FPP molecule is cyclized by a sesquiterpene synthase (STS) to form a variety of cyclic sesquiterpene scaffolds.[5] For most germacranolide-type STLs, of which tirotundin is a member, the initial product is (+)-germacrene A.[6]

  • Oxidation and Lactonization: The sesquiterpene hydrocarbon backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[7][8] This includes the formation of a carboxylic acid and subsequent hydroxylation, which leads to the formation of the characteristic γ-lactone ring. A key intermediate in many STL pathways is costunolide (B1669451).[9][10]

  • Tailoring/Decorating Reactions: The basic STL skeleton is further modified by various enzymes, including hydroxylases, epoxidases, and glycosyltransferases, leading to the vast structural diversity of these compounds. The final step in the formation of this compound is one such tailoring reaction: O-methylation.

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has not been fully elucidated experimentally. However, based on the known pathways of closely related sesquiterpene lactones, a detailed putative pathway can be proposed. The pathway begins with the formation of the key intermediate, (+)-costunolide, and proceeds through several hydroxylation steps to form tirotundin, which is then methylated.

Stage 1: Formation of the Precursor, (+)-Costunolide

The initial steps leading to the formation of (+)-costunolide are well-documented in several Asteraceae species.[8][9]

  • Farnesyl Diphosphate (FPP) to (+)-Germacrene A: The biosynthesis is initiated by the cyclization of FPP, catalyzed by (+)-germacrene A synthase (GAS) .[6]

  • (+)-Germacrene A to Germacrene A Acid: The product of the GAS enzyme, (+)-germacrene A, undergoes a three-step oxidation of the isopropenyl side chain. This is catalyzed by a single multifunctional CYP450 enzyme, germacrene A oxidase (GAO) , to yield germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[8]

  • Germacrene A Acid to (+)-Costunolide: The final step in the formation of the lactone ring is the C6α-hydroxylation of germacrene A acid, which is catalyzed by costunolide synthase (COS) , another specific CYP450 enzyme. The resulting 6α-hydroxy-germacrene A acid spontaneously cyclizes to form (+)-costunolide.[7][9]

Stage 2: Conversion of (+)-Costunolide to Tirotundin

Tirotundin is a hydroxylated derivative of the germacranolide skeleton. The conversion of (+)-costunolide to tirotundin likely involves a series of hydroxylation reactions catalyzed by specific CYP450 enzymes. The exact order of these hydroxylations is yet to be determined. Based on the structure of tirotundin, hydroxylations at the C3 and C4 positions are required.

  • Hydroxylation at C3: (+)-Costunolide is hydroxylated at the C3 position to yield 3-hydroxycostunolide. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase .

  • Hydroxylation at C4: The intermediate is then hydroxylated at the C4 position, a step also presumed to be catalyzed by a cytochrome P450 monooxygenase , to yield tirotundin.

Stage 3: Methylation of Tirotundin to this compound

The final step in the biosynthesis is the specific methylation of the hydroxyl group at the C3 position of tirotundin.

  • O-Methylation: This reaction is catalyzed by an O-methyltransferase (OMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring the methyl group to the 3-hydroxyl of tirotundin to form this compound and releasing S-adenosyl-L-homocysteine (SAH).[11][12]

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor, Farnesyl Diphosphate, to this compound.

Biosynthetic_Pathway_of_3_O_Methyltirotundin cluster_precursor Precursor Formation cluster_core Core STL Formation cluster_tailoring Tailoring Reactions cluster_cofactors FPP Farnesyl Diphosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO) (CYP450) Costunolide (+)-Costunolide GAA->Costunolide Costunolide Synthase (COS) (CYP450) Hydroxycostunolide 3-Hydroxycostunolide Costunolide->Hydroxycostunolide CYP450 Hydroxylase (C3) Tirotundin Tirotundin Hydroxycostunolide->Tirotundin CYP450 Hydroxylase (C4) Methyltirotundin This compound Tirotundin->Methyltirotundin O-Methyltransferase (OMT) Tirotundin->Methyltirotundin SAH SAH Tirotundin->SAH SAM SAM SAM->Tirotundin

Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway of this compound is not yet fully characterized, quantitative data for the specific enzymes are unavailable. The following table summarizes representative kinetic parameters for enzymes involved in the well-studied biosynthesis of the precursor, costunolide, in chicory (Cichorium intybus). These values provide a benchmark for the expected enzymatic efficiencies in the proposed pathway.

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
(+)-Germacrene A Synthase (GAS)Farnesyl Diphosphate6.6N/ACichorium intybus[6]
Costunolide Synthase (COS)Germacrene A Acid~50N/ACichorium intybus[8]

Note: N/A indicates that the value was not reported in the cited study.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve the identification and functional characterization of the candidate genes encoding the enzymes at each step. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) on the tissues of Tithonia diversifolia that actively produce this compound can be employed to identify candidate genes. Genes homologous to known sesquiterpene synthases, CYP450s, and O-methyltransferases would be selected for further characterization.

Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To express a candidate GAS gene and analyze its enzymatic product.

  • Cloning: The full-length cDNA of the candidate GAS gene is cloned into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

  • Heterologous Expression: The recombinant plasmid is transformed into an expression host (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.

  • Enzyme Assay:

    • The cell pellet is harvested, and the protein is extracted and purified.

    • The purified enzyme is incubated with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (e.g., Mg2+).

    • The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product by comparing its mass spectrum and retention index with an authentic standard of (+)-germacrene A.

Functional Characterization of a Candidate Cytochrome P450

Objective: To express a candidate CYP450 and its corresponding CPR in yeast to test its catalytic activity on a sesquiterpene precursor.

  • Cloning: The candidate CYP450 gene and the gene for its redox partner, cytochrome P450 reductase (CPR), are cloned into a yeast expression vector.

  • Heterologous Expression: The constructs are transformed into Saccharomyces cerevisiae.

  • In vivo/In vitro Assay:

    • For in vivo assays, the yeast strain is cultured, and the substrate (e.g., germacrene A or costunolide) is fed to the culture.

    • For in vitro assays, microsomes are isolated from the yeast culture. The assay is performed by incubating the microsomes with the substrate and NADPH.

  • Product Analysis: The products are extracted from the yeast culture or the in vitro assay mixture and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.

Functional Characterization of a Candidate O-Methyltransferase

Objective: To express a candidate OMT and test its ability to methylate tirotundin.

  • Cloning and Expression: The candidate OMT gene is cloned into an E. coli expression vector and the protein is expressed and purified.

  • Enzyme Assay: The purified OMT is incubated with tirotundin and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate buffer.

  • Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of this compound, identified by its mass and fragmentation pattern.

Conclusion

The proposed biosynthetic pathway of this compound provides a robust framework for future research aimed at its complete elucidation. The pathway follows the canonical steps of sesquiterpene lactone biosynthesis, starting from FPP and proceeding through key intermediates like (+)-germacrene A and (+)-costunolide, followed by specific tailoring reactions of hydroxylation and O-methylation. The identification and functional characterization of the specific synthases, CYP450s, and O-methyltransferase from Tithonia diversifolia are the critical next steps. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic compound.

References

3-O-Methyltirotundin: A Technical Guide to its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse class of sesquiterpenoids, it is a C15 terpenoid derived from three isoprene (B109036) units. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its abundance, and detailed methodologies for its extraction and purification from its plant origin.

Natural Source and Abundance

The primary natural source of this compound is the plant species Tithonia diversifolia, a member of the Asteraceae family. This plant, commonly known as the Mexican sunflower, is a prolific weed in many tropical and subtropical regions. The aerial parts of Tithonia diversifolia, including the leaves and stems, are known to contain a variety of sesquiterpene lactones.

While the presence of this compound and structurally related compounds like tirotundin (B206078) and 1β-hydroxytirotundin 3-O-methyl ether in Tithonia diversifolia is established, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of sesquiterpene lactones in plants can vary significantly based on factors such as geographical location, season, and the specific plant part analyzed. However, studies on other Asteraceae species have reported total sesquiterpene lactone content to range from 0.28% to 1.33% of the dry weight[1].

Table 1: Natural Source and Abundance of this compound and Related Compounds

Compound NameNatural SourcePlant PartAbundance/Yield
This compoundTithonia diversifoliaAerial PartsNot explicitly reported.
TirotundinTithonia diversifoliaAerial PartsA major sesquiterpene lactone, but specific yield is not consistently reported.
1β-hydroxytirotundin 3-O-methyl etherTithonia diversifoliaAerial PartsIsolated, but specific yield is not reported.
Total Sesquiterpene LactonesTanacetum vulgare (Tansy)Herb11% of extract[1]
Total Sesquiterpene LactonesArnica montana (Arnica)Flowers3% of extract[1]
Total Sesquiterpene LactonesAchillea millefolium (Yarrow)Herb2% of extract[1]

Experimental Protocols

The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant materials, specifically adapted for Tithonia diversifolia.

Protocol 1: Extraction of Crude Sesquiterpenoid Mixture

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from the aerial parts of Tithonia diversifolia.

1. Plant Material Preparation:

  • Collect fresh, healthy aerial parts (leaves and stems) of Tithonia diversifolia.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

  • Place the powdered plant material (e.g., 1 kg) in a large glass container.
  • Add a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), to completely submerge the plant material (e.g., 5 L).
  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
  • Filter the extract through cheesecloth or filter paper to separate the plant debris from the liquid extract.
  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates from all extractions.

3. Solvent Evaporation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
  • Continue evaporation until a dark, viscous crude extract is obtained.

Protocol 2: Fractionation and Purification of this compound

This protocol outlines the steps for the separation and purification of the target compound from the crude extract using column chromatography.

1. Liquid-Liquid Partitioning (Optional but Recommended):

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to partition the compounds based on their polarity. Sesquiterpene lactones are typically found in the dichloromethane and ethyl acetate fractions.
  • Concentrate each fraction using a rotary evaporator.

2. Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a suitable solvent system as the mobile phase. A common starting point is a gradient of n-hexane and ethyl acetate.
  • Dissolve the dried dichloromethane or ethyl acetate fraction in a minimal amount of the initial mobile phase.
  • Carefully load the sample onto the top of the silica gel column.
  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions of the eluate (e.g., 20 mL each).

3. Thin-Layer Chromatography (TLC) Monitoring:

  • Monitor the collected fractions using TLC plates (silica gel 60 F254).
  • Use a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
  • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound (if a standard is available) or the target compound based on subsequent analysis.

4. Further Purification (if necessary):

  • For final purification, the combined fractions may require further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water or acetonitrile (B52724) and water.

Protocol 3: Quantification of Sesquiterpenoids (General Method)

1. Standard Preparation:

  • Prepare a stock solution of a suitable sesquiterpene lactone standard (if available) of known concentration in methanol or acetonitrile.
  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

2. Sample Preparation:

  • Accurately weigh a known amount of the dried extract or purified fraction.
  • Dissolve the sample in a known volume of methanol or acetonitrile.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of 210-230 nm.
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Identify the peak corresponding to the sesquiterpene lactone in the sample chromatogram based on retention time.
  • Quantify the amount of the sesquiterpene lactone in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of a potential (though not yet elucidated) signaling pathway interaction.

experimental_workflow plant_material Tithonia diversifolia (Aerial Parts) drying Air Drying & Grinding plant_material->drying extraction Maceration (Methanol or DCM:MeOH) drying->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning dcm_etoh_fraction DCM/EtOAc Fraction partitioning->dcm_etoh_fraction column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) dcm_etoh_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring Collect Fractions fraction_pooling Pooling of Fractions tlc_monitoring->fraction_pooling hplc_purification Preparative HPLC (C18, ACN:H2O) fraction_pooling->hplc_purification Semi-pure compound pure_compound This compound hplc_purification->pure_compound conceptual_signaling_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane receptor Membrane Receptor (Hypothetical) compound->receptor Binds to intracellular_pathway Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->intracellular_pathway Activates/Inhibits transcription_factor Transcription Factor Activation/Inhibition intracellular_pathway->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) gene_expression->cellular_response

References

An In-Depth Technical Guide to 3-O-Methyltirotundin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin is a sesquiterpenoid lactone that has been isolated from the medicinal plant Tithonia diversifolia. This technical guide provides a comprehensive overview of its physical, chemical, and biological properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles the available information and outlines established experimental protocols for its isolation, characterization, and bioactivity assessment. The potential of this compound as a modulator of key signaling pathways, such as NF-κB and apoptosis, positions it as a compound of interest for further investigation in drug discovery and development.

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family, is a rich source of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids. Among these is this compound, a derivative of the more commonly studied tirotundin. Sesquiterpenoids from this plant have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This guide focuses on the known characteristics of this compound and provides a framework for its further scientific exploration.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₆N/A
Molecular Weight 366.45 g/mol N/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1]
Purity >98% (Commercially available)[1]

Note: The lack of a reported melting point suggests that the compound may be an oil or has not been extensively characterized in its crystalline form.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of natural products. While specific spectra for this compound are not publicly available, commercial suppliers confirm its characterization by NMR, mass spectrometry, and HPLC.[1] The following sections describe the expected spectral characteristics based on its structure as a sesquiterpenoid lactone and general knowledge of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show a complex pattern of signals characteristic of a sesquiterpenoid structure. Key signals would likely include those for methyl groups (singlets or doublets), methylene (B1212753) and methine protons (multiplets), and protons adjacent to oxygen-containing functional groups, which would be shifted downfield. The presence of a methoxy (B1213986) group would be indicated by a singlet integrating to three protons, typically in the range of δ 3.0-4.0 ppm.

  • ¹³C-NMR: The carbon NMR spectrum would reveal 20 distinct carbon signals, consistent with the molecular formula. The chemical shifts would indicate the presence of carbonyl groups (from the lactone), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (γ-lactone)1770 - 1740
C-O (ester/ether)1300 - 1000
C-H (sp³ hybridized)3000 - 2850
C=C (alkene)~1650
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 366. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and fragments related to the side chains.

Biological Activity and Signaling Pathways

Sesquiterpenoids isolated from Tithonia diversifolia are known to possess anti-inflammatory and cytotoxic properties. While direct studies on this compound are scarce, its structural similarity to other bioactive sesquiterpenoids suggests it may act on similar cellular targets and signaling pathways.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[2][3][4][5] Inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.[3]

NF_kB_Inhibition Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression activates Inflammation Inflammation Gene Expression->Inflammation This compound This compound This compound->IKK inhibits

Figure 1. Proposed inhibition of the NF-κB signaling pathway.

Cytotoxic Activity: Apoptosis Signaling Pathway

Many sesquiterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer drug development.[6][7] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. Sesquiterpenoids can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion promotes Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Mitochondrion inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Bax/Bak upregulates This compound->Bcl-2/Bcl-xL downregulates

Figure 2. Potential modulation of apoptosis signaling pathways.

Experimental Protocols

The following sections outline general experimental protocols that can be adapted for the study of this compound.

Isolation of Sesquiterpenoids from Tithonia diversifolia

This protocol is a general guide for the extraction and isolation of sesquiterpenoids. Optimization may be required.

Isolation_Workflow Plant Material Dried, ground aerial parts of Tithonia diversifolia Extraction Maceration with Methanol (B129727) Plant Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Concentration->Fractionation Chromatography_1 Silica (B1680970) Gel Column Chromatography Fractionation->Chromatography_1 Chromatography_2 Preparative HPLC Chromatography_1->Chromatography_2 Isolated_Compound Pure this compound Chromatography_2->Isolated_Compound

Figure 3. General workflow for isolation.

  • Extraction: Dried and powdered aerial parts of T. diversifolia are macerated with methanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.[8]

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as hexane, and ethyl acetate, to separate compounds based on their polarity.[8]

  • Chromatographic Purification: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is further purified using column chromatography on silica gel.[3] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and subjected to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[7]

NF-κB Inhibition Assay

This cell-based assay can be used to determine the inhibitory effect of this compound on NF-κB activation.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

  • Stimulation: NF-κB activation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Analysis: The inhibition of NF-κB activation can be assessed by several methods:

    • Western Blot: Analyze the protein levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.[9]

    • Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter.[9]

Apoptosis Assay

The induction of apoptosis by this compound in cancer cell lines can be evaluated using the following methods.[2]

  • Cell Culture and Treatment: A cancer cell line of interest is cultured and treated with varying concentrations of this compound for different time points.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[2]

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, can be determined by Western blotting to elucidate the underlying mechanism.[2]

Conclusion

This compound is a sesquiterpenoid with potential anti-inflammatory and cytotoxic properties. Although specific experimental data for this compound is not widely available, this guide provides a comprehensive summary of its known characteristics and outlines established methodologies for its further investigation. The structural similarity of this compound to other bioactive sesquiterpenoids suggests that it may modulate key signaling pathways involved in inflammation and cell death. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for researchers to explore the promising biological activities of this natural product.

References

In-Depth Technical Guide: 3-O-Methyltirotundin (CAS 1021945-29-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-O-Methyltirotundin is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and contextual biological activities based on closely related compounds isolated from its natural source, Tithonia diversifolia. The information on biological activity and experimental protocols is primarily based on studies of the parent compound, tirotundin (B206078), and other bioactive sesquiterpenoids from the same plant.

Core Compound Properties

This compound is a sesquiterpenoid naturally occurring in the plant Tithonia diversifolia. As a derivative of tirotundin, it shares a common structural backbone which is responsible for the biological activities observed in this class of compounds.

PropertyValueCitation(s)
CAS Number 1021945-29-8[1][2][3][4][5]
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.45 g/mol
Compound Type Sesquiterpenoid
Natural Source Tithonia diversifolia (Hemsl.) A.Gray
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity Typically available at >=98%

Synthesis

While a specific, detailed synthesis protocol for this compound is not documented in the reviewed literature, a potential synthetic route would involve the isolation of its precursor, tirotundin, from Tithonia diversifolia followed by a methylation reaction.

A general approach for the O-methylation of a hydroxyl group on a complex natural product like tirotundin would involve the use of a methylating agent in the presence of a suitable base.

Hypothetical Synthesis Workflow:

G cluster_extraction Isolation of Tirotundin cluster_methylation Methylation T_diversifolia Tithonia diversifolia (Aerial Parts) Extraction Extraction with Ethyl Acetate T_diversifolia->Extraction Fractionation Activity-Guided Fractionation Extraction->Fractionation Tirotundin Isolated Tirotundin Fractionation->Tirotundin Reaction Reaction in an inert solvent Tirotundin->Reaction Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Methyltirotundin This compound Reaction->Methyltirotundin

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action (Based on Related Compounds)

The biological activity of this compound has not been extensively reported. However, studies on its parent compound, tirotundin, and other sesquiterpene lactones from Tithonia diversifolia suggest potential anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Sesquiterpene lactones from Tithonia diversifolia, including tirotundin, have been shown to exhibit anti-inflammatory effects. The primary mechanism of this action is the inhibition of the transcription factor NF-κB.

NF-κB Signaling Pathway Inhibition:

NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Sesquiterpene lactones, likely including this compound, are thought to inhibit NF-κB activation by directly alkylating the p65 subunit of NF-κB, which prevents its binding to DNA.

G cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_p50->Transcription activate NFkB_p65->Transcription activate Cytoplasm Cytoplasm SL Sesquiterpene Lactones (e.g., Tirotundin) SL->NFkB_p65 alkylates

Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Potential Cancer Chemopreventive Activity

Activity-guided fractionation of extracts from Tithonia diversifolia has identified several sesquiterpenoids with antiproliferative and differentiation-inducing activities in cancer cell lines. While data for this compound is not available, related compounds have shown the following activities:

CompoundAssayResults
Tagitinin CAntiproliferation (Col2 human colon cancer cells)Significant activity
1β,2α-epoxytagitinin CAntiproliferation (Col2 human colon cancer cells)Significant activity
TithofolinolideHL-60 cellular differentiationInduced differentiation
3β-acetoxy-8β-isobutyryloxyreynosinHL-60 cellular differentiationInduced differentiation
3β-acetoxy-8β-isobutyryloxyreynosinMouse mammary organ culture assay (DMBA-induced)Significant inhibition (63.0% at 10 µg/mL)

Experimental Protocols (General Methodologies)

The following are generalized protocols for the types of assays used to evaluate the biological activity of sesquiterpenoids from Tithonia diversifolia. Specific parameters may need to be optimized for this compound.

Antiproliferation Assay (e.g., against Col2 cells)

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Workflow for Antiproliferation Assay:

G Cell_Culture Culture Col2 cells to exponential growth phase Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for a defined period (e.g., 48-72h) Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC₅₀ Viability_Assay->Data_Analysis

Caption: General workflow for an in vitro antiproliferation assay.

HL-60 Cell Differentiation Assay

This assay assesses the potential of a compound to induce differentiation of leukemia cells into more mature, non-proliferative cell types.

Protocol Outline:

  • Cell Culture: Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells at a specific density and treat with various concentrations of the test compound. A known inducer of differentiation, such as all-trans-retinoic acid (ATRA), should be used as a positive control.

  • Incubation: Incubate the cells for a period of 4-6 days.

  • Assessment of Differentiation: Differentiation can be assessed by several methods:

    • Morphological Changes: Staining cells with Wright-Giemsa and observing changes in nuclear morphology (e.g., segmentation) and cytoplasm-to-nucleus ratio under a microscope.

    • Functional Assays: Measuring the ability of cells to perform functions of mature neutrophils, such as the nitroblue tetrazolium (NBT) reduction assay, which measures respiratory burst activity.

    • Flow Cytometry: Analyzing the expression of cell surface markers associated with differentiation, such as CD11b.

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect protein-DNA interactions and can be used to determine if a compound inhibits the binding of NF-κB to its DNA consensus sequence.

General Steps:

  • Cell Treatment and Stimulation: Treat cells (e.g., Jurkat T cells) with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Nuclear Extract Preparation: Isolate nuclear proteins from the treated and control cells.

  • Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid from Tithonia diversifolia. While direct biological data is currently lacking, the known anti-inflammatory and potential anticancer activities of its parent compound, tirotundin, and other related natural products from the same source provide a strong rationale for further investigation.

Future research should focus on:

  • Isolation or Synthesis: Developing efficient methods for obtaining sufficient quantities of this compound for biological testing.

  • In Vitro Screening: Evaluating its cytotoxic and antiproliferative activity against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating its effects on key signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways.

  • In Vivo Studies: If promising in vitro activity is observed, conducting animal studies to assess its efficacy and safety.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, leveraging the existing knowledge of its chemical class and natural source.

References

In-Depth Technical Guide: Molecular Structure of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin, also identified in scientific literature as 1β-hydroxytirotundin 3-O-methyl ether, is a sesquiterpenoid lactone isolated from the plant Tithonia diversifolia (Hemsl.) A. Gray. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, with a focus on data and methodologies relevant to research and drug development.

Physicochemical Properties

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon skeleton, often exhibiting a wide range of biological activities. The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Name 1β-hydroxytirotundin 3-O-methyl ether[1]
Common Name This compound
CAS Number 1021945-29-8
Molecular Formula C20H30O6[1]
Molecular Weight 366.45 g/mol [1]
Physical Description Powder

Molecular Structure Elucidation

The structural determination of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of the molecule.

IonCalculated m/zFound m/z
[M+Na]⁺389.1940389.1935
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The one-dimensional (1D) and two-dimensional (2D) NMR data were acquired in CDCl3. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.09d9.0
22.15m
34.90d9.0
43.10m
55.25d9.0
62.55m
72.40m
81.80m
92.05m
112.50m
13a6.20d3.5
13b5.65d3.0
141.25s
151.15d7.0
2'2.60m
3'1.20d7.0
4'1.18d7.0
OMe3.40s

¹³C NMR (125 MHz, CDCl₃)

Positionδ (ppm)
182.5
245.0
378.0
440.0
5139.0
635.0
748.0
825.0
930.0
10145.0
1150.0
12170.0
13120.0
1420.0
1518.0
1'175.0
2'34.0
3'19.0
4'19.5
OMe56.0

Experimental Protocols

Isolation of this compound

The following protocol outlines the isolation of this compound from the aerial parts of Tithonia diversifolia.[1]

  • Extraction: The dried and powdered aerial parts of T. diversifolia (3.0 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude MeOH extract (250 g).

  • Solvent Partitioning: The MeOH extract was suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to yield three fractions.

  • Column Chromatography (Silica Gel): The chloroform extract (70 g) was subjected to silica (B1680970) gel column chromatography. The column was eluted with a gradient of n-hexane and acetone (B3395972) (from 100:0 to 0:100, v/v) to obtain ten fractions (F1-F10).

  • Further Fractionation: Fraction F5 (5.0 g) was further separated on a silica gel column using an n-hexane/acetone gradient (from 9:1 to 1:1, v/v) to yield six sub-fractions (F5.1-F5.6).

  • Purification: Sub-fraction F5.3 (0.5 g) was purified by preparative thin-layer chromatography (pTLC) using an n-hexane/acetone solvent system (7:3, v/v) to afford this compound (compound 2 , 15 mg).

experimental_workflow plant_material Dried Aerial Parts of Tithonia diversifolia (3.0 kg) extraction Methanol Extraction (Room Temperature) plant_material->extraction crude_extract Crude MeOH Extract (250 g) extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning chloroform_extract Chloroform Extract (70 g) partitioning->chloroform_extract silica_gel_1 Silica Gel Column Chromatography (n-hexane/acetone gradient) chloroform_extract->silica_gel_1 fraction_f5 Fraction F5 (5.0 g) silica_gel_1->fraction_f5 silica_gel_2 Silica Gel Column Chromatography (n-hexane/acetone gradient) fraction_f5->silica_gel_2 sub_fraction_f5_3 Sub-fraction F5.3 (0.5 g) silica_gel_2->sub_fraction_f5_3 ptlc Preparative TLC (n-hexane/acetone, 7:3) sub_fraction_f5_3->ptlc final_compound This compound (15 mg) ptlc->final_compound

Isolation workflow for this compound.

Biological Activity

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.[1]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.43 ± 1.56
T24Bladder Carcinoma46.34 ± 2.74
Huh-7Hepatocellular Carcinoma20.17 ± 1.13
8505CThyroid Carcinoma15.78 ± 0.98
SNU-1Gastric Carcinoma35.62 ± 2.04

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively elucidated, related sesquiterpene lactones from Tithonia diversifolia, such as tirotundin, have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is proposed to occur through the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of pro-inflammatory mediators. The cytotoxic activity observed for this compound suggests it may induce apoptosis and inhibit cell cycle progression in cancer cells, though the precise molecular targets and pathways involved require further investigation.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway stimuli e.g., LPS, TNF-α IKK IKK Complex stimuli->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκB Complex (Inactive) IkappaB->NFkappaB_IkappaB Degradation NFkappaB NF-κB (p50/p65) (Active) NFkappaB_IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription NFkappaB->gene_transcription Induces mediators Inflammatory Mediators (Cytokines, Chemokines) gene_transcription->mediators Tirotundin Tirotundin (Related Compound) Tirotundin->NFkappaB Inhibits Activation

Proposed anti-inflammatory mechanism of related sesquiterpenoids.

References

Spectroscopic Data for 3-O-Methyltirotundin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 3-O-Methyltirotundin

This compound is a sesquiterpenoid that has been isolated from the plant Tithonia diversifolia, also known as the Mexican sunflower.[1][2]

PropertyValue
Chemical Name This compound
CAS Number 1021945-29-8[2][3]
Molecular Formula C₂₀H₃₀O₆[2]
Molecular Weight 366.45 g/mol [2]
Compound Type Sesquiterpenoids
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Representative Spectroscopic Data: Guaianolide Sesquiterpene Lactones

The following tables present representative ¹H and ¹³C NMR data for a related guaianolide sesquiterpene lactone, providing an example of the expected spectral features for this class of compounds. This data is for 3β-hydroxy-4α(acetoxy)-4β(hydroxymethyl)-8α-(4-hydroxy methacrylate)-1αH,5αH, 6αH-gual-10(14),11(13)-dien-6,12-olide (Compound 1 from the cited source), isolated from Centaurothamnus maximus.[4]

Table 1: Representative ¹H NMR Data for a Guaianolide Sesquiterpene Lactone (500 MHz, CDCl₃) [4]

Positionδ (ppm)MultiplicityJ (Hz)
13.23m
22.15, 1.85m
34.15dd10.5, 9.5
52.36t9.9
64.84t12.9
73.22brt9.3
85.35d9.3
92.65, 2.18m
13a6.25d3.5
13b5.64d3.0
14a5.15s
14b5.05s
15a3.85d11.5
15b3.75d11.5
18a6.05s
18b5.55s
191.85s
OAc2.05s

Table 2: Representative ¹³C NMR Data for a Guaianolide Sesquiterpene Lactone (125 MHz, CDCl₃) [4]

Positionδ (ppm)
151.8
238.5
376.1
477.2
553.7
674.2
748.1
879.4
940.3
10148.1
11139.8
12165.5
13119.5
14112.9
1563.4
16169.5
17138.1
18124.5
1918.2
OAc (C=O)171.9
OAc (CH₃)20.9

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for guaianolide sesquiterpene lactones typically include:

  • γ-lactone carbonyl (C=O): ~1770 cm⁻¹

  • Ester carbonyl (C=O): ~1735 cm⁻¹

  • Hydroxyl (O-H): A broad band around 3400 cm⁻¹

  • Carbon-carbon double bonds (C=C): ~1650-1670 cm⁻¹

  • C-H stretching: ~2850-3000 cm⁻¹

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. For a compound like this compound (C₂₀H₃₀O₆), the expected [M+H]⁺ ion would be observed at m/z 367.2064 in high-resolution positive-ion mode. Fragmentation patterns would reveal losses of functional groups such as water, methyl, and ester moieties.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a 300, 500, or 600 MHz NMR spectrometer.[5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

Mass Spectrometry (MS): Mass spectra are often obtained using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectra (HR-ESI-MS or HR-FAB-MS) are acquired to determine the elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a thin film on a KBr or NaCl plate, or as a KBr pellet. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Tithonia diversifolia) Extraction Extraction with Solvent Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Pure_Compound->MS NMR NMR Spectroscopy - ¹H, ¹³C, DEPT - 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification Pure_Compound->IR Data_Analysis Data Interpretation & Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

General workflow for natural product spectroscopic analysis.

References

Biological Activity Screening of 3-O-Methyltirotundin: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific biological activity data for the compound 3-O-Methyltirotundin. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a proposed framework for the systematic screening of its potential biological activities. The protocols and workflows presented are based on established methodologies in drug discovery and are intended to guide researchers in their investigation of this novel compound.

Introduction

This compound is a sesquiterpenoid compound.[1] While its specific biological activities are not yet characterized in the available literature, its structural class suggests potential for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antiparasitic activities. This guide provides a strategic workflow and detailed experimental protocols for a comprehensive initial biological activity screening of this compound.

Proposed Screening Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the initial biological activity screening of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Activity Screening cluster_2 Phase 3: Data Analysis and Interpretation A Compound Acquisition and Preparation (this compound) B Cytotoxicity Screening (e.g., MTT Assay on various cell lines) A->B C Anti-inflammatory Activity (e.g., Nitric Oxide Assay in Macrophages) B->C D Antiparasitic Activity (e.g., Trypanocidal and Leishmanicidal Assays) B->D E Other relevant assays based on structural analogs B->E F Determination of IC50/CC50 Values C->F D->F E->F G Calculation of Selectivity Index (SI) F->G H Hit Identification and Prioritization G->H

Caption: Proposed workflow for the biological activity screening of this compound.

Data Presentation

Quantitative data from the screening assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIncubation Time (h)CC₅₀ (µM)
HEK293Human Embryonic Kidney24, 48, 72
MCF-7Human Breast Cancer24, 48, 72
MDA-MB-468Human Breast Cancer24, 48, 72
Caco-2Human Colorectal Adenocarcinoma24, 48, 72
J774.A1Mouse Macrophage24, 48, 72

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS

Table 3: Antiparasitic Activity of this compound

ParasiteStageIC₅₀ (µM)Selectivity Index (SI = CC₅₀ Host Cell / IC₅₀ Parasite)
Trypanosoma cruziEpimastigote
Trypanosoma cruziAmastigote
Leishmania infantumPromastigote
Leishmania infantumAmastigote

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Antiparasitic Activity: In Vitro Trypanocidal Assay

This protocol assesses the activity of the compound against Trypanosoma cruzi.

Protocol:

  • Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 1 x 10⁵ parasites/mL) to wells containing 100 µL of serial dilutions of this compound. Include a positive control (e.g., benznidazole) and a negative control.

  • Incubation: Incubate the plate at 28°C for 24-72 hours.

  • Viability Assessment: Assess parasite viability, for example, by using a resazurin-based assay or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Antiparasitic Activity: In Vitro Leishmanicidal Assay

This protocol evaluates the activity of the compound against Leishmania species.

Protocol:

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's insect medium) at 26°C.

  • Assay Setup: In a 96-well plate, incubate promastigotes (e.g., 1 x 10⁶ parasites/mL) with various concentrations of this compound. Use a reference drug like Amphotericin B as a positive control.[2]

  • Incubation: Incubate the plate at 26°C for 72 hours.[2]

  • Viability Assessment: Determine parasite viability using methods like the MTT assay or resazurin (B115843) reduction assay.[3]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Mechanism of Action: Signaling Pathway Visualization

Should this compound exhibit anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB IkB_p p-IκB (degraded) IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_NFkB->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus Methyltirotundin This compound (Hypothesized Target) Methyltirotundin->IKK inhibits? Transcription Gene Transcription DNA->Transcription binds to promoter Proteins Inflammatory Proteins (e.g., iNOS, TNF-α, IL-6) Transcription->Proteins leads to

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The framework presented in this guide provides a robust starting point for the comprehensive biological activity screening of this compound. The proposed workflow, from initial cytotoxicity assessment to targeted anti-inflammatory and antiparasitic assays, will enable a thorough evaluation of its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure consistency and comparability of results. Further investigation into the mechanism of action, guided by the initial screening data, will be crucial in elucidating the pharmacological profile of this novel compound.

References

Potential Therapeutic Targets of 3-O-Methyltirotundin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a compound of interest for its anti-inflammatory properties. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its primary therapeutic target. Through a detailed examination of preclinical studies, this document elucidates the mechanism of action, provides available quantitative data, and outlines the experimental protocols used to determine these properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound, also known as diversifolin (B1232471) methyl ether, is a natural product belonging to the sesquiterpene lactone class of compounds. These compounds are characteristic secondary metabolites of the Asteraceae family and are known for a wide range of biological activities. Found in the leaves of Tithonia diversifolia, a plant used in traditional medicine for treating wounds and haematomas, this compound has been investigated for its anti-inflammatory effects. Understanding its specific molecular targets is crucial for its development as a targeted therapy.

Primary Therapeutic Target: Nuclear Factor-kappa B (NF-κB)

The primary therapeutic target of this compound has been identified as the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action

This compound exerts its inhibitory effect on NF-κB through a proposed mechanism of direct alkylation.[1] Sesquiterpene lactones, including this compound, typically possess an α-methylene-γ-lactone functional group, which is a reactive Michael acceptor. This reactive center is believed to form a covalent bond with nucleophilic residues, particularly the sulfhydryl group of cysteine residues, on target proteins.

The proposed mechanism suggests that this compound selectively alkylates a specific cysteine residue within the DNA-binding domain of the p65 subunit of NF-κB.[1] This covalent modification is thought to sterically hinder the binding of NF-κB to its consensus DNA sequence, thereby preventing the transcription of its target genes and suppressing the inflammatory cascade.

It is important to note that studies have shown that this compound does not inhibit other key enzymes in the inflammatory pathway, such as cyclooxygenase-I (COX-1) and phospholipase A2, highlighting the specificity of its action towards NF-κB.[1]

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound is proposed to intervene at the final step of this pathway by directly targeting the p65 subunit of NF-κB in the nucleus, preventing its binding to DNA.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Releases IkBa_p P-IκBα IkBa_p50_p65->IkBa_p Releases p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa IκBα IkBa_p->Proteasome Ubiquitination & Degradation DNA κB DNA Site p50_p65_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Methyltirotundin This compound Methyltirotundin->p50_p65_nuc Alkylation of p65

Figure 1: Proposed Mechanism of Action of this compound on the NF-κB Signaling Pathway.

Data Presentation

Quantitative data on the inhibitory activity of this compound against its primary target is crucial for evaluating its therapeutic potential. The following table summarizes the available data.

CompoundTargetAssayCell LineKey ParameterValueReference
This compound NF-κBEMSAJurkat T cellsIC100 10 µMSiedle et al., 2004
DiversifolinNF-κBEMSAJurkat T cellsIC100 10 µMSiedle et al., 2004
TirotundinNF-κBEMSAJurkat T cellsIC100 100 µMSiedle et al., 2004

IC100: The concentration at which 100% inhibition of NF-κB DNA binding was observed.

Experimental Protocols

The following protocols are generalized methodologies based on the key studies investigating this compound. For specific parameters, it is recommended to consult the original publications.

Cell Culture
  • Cell Line: Jurkat T cells (human acute T-cell leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.

  • Procedure:

    • Seed Jurkat T cells in a 96-well plate at a density of 1 x 105 cells/well.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Start seed_cells Seed Jurkat T cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_formazan Incubate for 4 hours at 37°C add_mtt->incubate_formazan add_solubilizer Add solubilization buffer incubate_formazan->add_solubilizer incubate_dissolve Incubate overnight add_solubilizer->incubate_dissolve read_absorbance Measure absorbance at 570 nm incubate_dissolve->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end_process End analyze_data->end_process

Figure 2: General Workflow for the MTT Cell Viability Assay.
Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of NF-κB.

  • Nuclear Extraction:

    • Culture Jurkat T cells to a density of approximately 1 x 107 cells.

    • Pre-treat cells with a non-toxic concentration of this compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a known NF-κB activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, for a short duration (e.g., 30 minutes).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40).

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins from the pellet using a high-salt buffer.

    • Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

  • EMSA Procedure:

    • Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the double-stranded oligonucleotide probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).

    • In a binding reaction tube, incubate the nuclear extract (e.g., 5-10 µg of protein) with a binding buffer containing poly(dI-dC) (a non-specific DNA competitor).

    • Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature to allow for protein-DNA complex formation.

    • For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction to demonstrate binding specificity.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Visualize the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

    • A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.

EMSA_Workflow start Start cell_treatment Treat cells with this compound and stimulate NF-κB activation start->cell_treatment nuclear_extraction Isolate nuclear proteins cell_treatment->nuclear_extraction binding_reaction Incubate nuclear extract with labeled probe nuclear_extraction->binding_reaction probe_labeling Label NF-κB consensus DNA probe probe_labeling->binding_reaction electrophoresis Separate complexes on non-denaturing gel binding_reaction->electrophoresis visualization Visualize shifted bands electrophoresis->visualization end_process End visualization->end_process

Figure 3: General Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

This compound presents a compelling profile as a specific inhibitor of the pro-inflammatory transcription factor NF-κB. Its proposed mechanism of action, direct alkylation of the p65 subunit, offers a targeted approach to modulating the inflammatory response. The available quantitative data indicates potent inhibitory activity at micromolar concentrations.

Future research should focus on:

  • In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Validation of the molecular mechanism: Utilizing techniques such as mass spectrometry to confirm the specific cysteine residue on p65 that is alkylated by this compound.

A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a clinically viable therapeutic agent for the treatment of inflammatory disorders.

References

In Vitro Efficacy of 3-O-Methyltirotundin: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies surrounding 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia. While direct and extensive research on this compound is emerging, this document synthesizes the available data and contextualizes it within the broader research on closely related sesquiterpenoids from the same plant source. This information offers valuable insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Quantitative Biological Activity

The cytotoxic and anti-inflammatory potential of this compound and related compounds has been evaluated across various human cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactones from Tithonia diversifolia

CompoundCell LineIC50 (µM)Reference
Tagitinin JKB0.29[1]
HepG21.12[1]
A5490.89[1]
MCF71.45[1]
Tagitinin KKB3.56[1]
HepG24.21
A5495.87
MCF76.33
Tagitinin CKB0.33 (µg/mL)
HCT-1160.706 (µg/mL)
Tagitinin CCol2<5 (µg/mL)
Tagitinin C epoxideCol2<5 (µg/mL)

Table 2: In Vitro Antileishmanial Activity of Sesquiterpene Lactones from Tithonia diversifolia against Leishmania braziliensis

CompoundFormLD50 (µg/mL)Reference
Leaf Rinse ExtractPromastigote1.5 ± 0.50
Tirotundin 3-O-methyl etherPromastigoteNot specified

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed in the evaluation of sesquiterpene lactones like this compound.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Procedure:

    • Human cancer cells (e.g., KB, HepG2, A549, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for another 48 hours.

    • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Procedure:

    • Cells are seeded and treated with the test compound at its IC50 concentration for 24 or 48 hours.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Cells are treated with the test compound for a specified period (e.g., 24 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed and resuspended in PBS containing RNase A and Propidium Iodide.

    • After incubation, the DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

4. NF-κB Inhibition Assay

  • Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.

  • Procedure:

    • A stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) is used.

    • Cells are pre-treated with the test compound for 1 hour before stimulation with an NF-κB activator, such as TNF-α.

    • After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpene lactones from Tithonia diversifolia, including compounds structurally related to this compound, are primarily attributed to their effects on key cellular signaling pathways involved in inflammation and cancer.

1. Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB pathway, a central mediator of inflammatory responses. This inhibition is thought to occur through the alkylation of critical cysteine residues on NF-κB proteins by the α-methylene-γ-lactone moiety, which prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Compound This compound (and related SLs) Compound->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

2. Induction of Apoptosis in Cancer Cells

The cytotoxic effects of these compounds against cancer cells are mediated, at least in part, by the induction of apoptosis. This involves arresting the cell cycle, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Induction Compound This compound (and related SLs) CellCycle Cell Cycle Arrest (S Phase) Compound->CellCycle Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Apoptosis Apoptosis CellCycle->Apoptosis Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction in cancer cells.

3. Experimental Workflow for In Vitro Screening

The general workflow for the in vitro evaluation of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Experimental_Workflow Start Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Multiple Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Mechanism of Action Studies: Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis IC50->Apoptosis AntiInflammatory Anti-inflammatory Potential: NF-κB Inhibition Assay Cytokine Release Assay IC50->AntiInflammatory Lead Lead Compound Identification Apoptosis->Lead AntiInflammatory->Lead

Caption: General workflow for in vitro screening of novel compounds.

Conclusion

The in vitro data available for sesquiterpene lactones from Tithonia diversifolia strongly suggest that this compound holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its demonstrated cytotoxicity against a range of cancer cell lines and its inhibitory effects on key inflammatory pathways warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future preclinical research and drug development efforts centered on this class of natural products.

References

A Technical Deep Dive into the Sesquiterpenoids of Tithonia diversifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tithonia diversifolia, commonly known as the Mexican sunflower, has garnered significant attention in the scientific community for its rich and diverse phytochemical profile, particularly its abundance of sesquiterpenoids. These C15 isoprenoid compounds have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth review of the sesquiterpenoids isolated from T. diversifolia, summarizing their biological activities, detailing the experimental protocols for their study, and visualizing key signaling pathways they modulate.

Quantitative Overview of Bioactive Sesquiterpenoids

An extensive body of research has led to the isolation and characterization of numerous sesquiterpenoids from various parts of Tithonia diversifolia. These compounds, primarily sesquiterpene lactones, exhibit significant cytotoxic, anti-inflammatory, and other pharmacological effects. The following tables summarize the key quantitative data associated with the biological activities of these molecules.

SesquiterpenoidCell LineBiological ActivityIC50 (µM)Reference
Tagitinin CHL-60Cytotoxicity0.13[1]
1β,2α-epoxytagitinin CCol2Antiproliferative-[2]
Tirotundin-PPARγ Agonist27[3]
Tagitinin A-PPARγ Agonist55[3]
Tagitinin AOCI-AML3Cytotoxicity-[4]
Tagitinin COCI-AML3Cytotoxicity-
OrizabinP. falciparum (NF54)Antiplasmodial2.28
Tagitinin CP. falciparum (NF54)Antiplasmodial1.55

Table 1: Cytotoxic and Antiproliferative Activity of Sesquiterpenoids from T. diversifolia

SesquiterpenoidAssayBiological ActivityInhibition/EffectReference
DiversifolinNF-κB ActivationAnti-inflammatoryInhibition
Diversifolin methyl etherNF-κB ActivationAnti-inflammatoryInhibition
TirotundinNF-κB ActivationAnti-inflammatoryInhibition
3β-acetoxy-8β-isobutyryloxyreynosinDMBA-induced preneoplastic lesionsCancer Chemopreventive63.0% inhibition at 10 µg/mL

Table 2: Anti-inflammatory and Chemopreventive Activity of Sesquiterpenoids from T. diversifolia

Experimental Protocols: A Methodological Synthesis

The isolation and characterization of sesquiterpenoids from Tithonia diversifolia involve a series of sophisticated experimental procedures. Below is a synthesized overview of the key methodologies cited in the literature.

Extraction and Isolation

A common approach for obtaining sesquiterpenoids from T. diversifolia is through activity-guided fractionation.

  • Plant Material Preparation: The aerial parts (leaves, stems, and flowers) of T. diversifolia are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or 80% ethanol, to enrich the extract with sesquiterpenoids.

  • Fractionation: The crude extract is then subjected to a series of chromatographic separations. This often begins with vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Purification: Further purification of the fractions is achieved using techniques like High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.

Structure Elucidation

The precise chemical structure of isolated sesquiterpenoids is determined using a combination of spectroscopic techniques.

  • Spectroscopic Analysis: The fundamental structural information is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS).

  • Stereochemistry Determination: The absolute configuration of chiral centers is often determined by X-ray crystallography or by using Mosher's ester methodology.

Bioassays

The biological activity of the isolated compounds is assessed using a variety of in vitro and in vivo assays.

  • Cytotoxicity and Antiproliferative Assays: The effect of sesquiterpenoids on cancer cell viability is commonly evaluated using assays such as the MTT assay or by measuring antiproliferative activity against cell lines like human colon cancer (Col2) and human promyelocytic leukemia (HL-60) cells.

  • Anti-inflammatory Assays: The anti-inflammatory potential is often investigated by measuring the inhibition of the transcription factor NF-κB in cell-based reporter assays.

  • PPAR Agonist Assays: The ability of compounds to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) is determined through transient transfection reporter assays and competitive binding assays.

Visualization of Key Signaling Pathways

Several sesquiterpenoids from Tithonia diversifolia have been shown to modulate critical signaling pathways implicated in inflammation and metabolic diseases. The following diagrams, generated using the DOT language, illustrate these interactions.

NF-kappaB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 Sesquiterpenoids Diversifolin, Diversifolin methyl ether, Tirotundin Sesquiterpenoids->NFkB_p65_n Inhibit DNA Binding DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids from T. diversifolia.

PPARg_Activation_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Sesquiterpenoids Tirotundin, Tagitinin A PPARg PPARγ Sesquiterpenoids->PPARg Bind & Activate (Agonist) RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Gene_Expression Target Gene Expression (e.g., ABCA1, SHP) PPRE->Gene_Expression

References

Methodological & Application

Application Note & Protocol: Isolation and Purification of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyltirotundin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants of the Asteraceae family, such as Tithonia diversifolia, these molecules are of significant interest for phytochemical and pharmacological research.[1][2][3][4] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry and drug development. The methodologies described herein are based on established techniques for the separation of sesquiterpene lactones.[5]

Chemical Properties

A summary of the chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1021945-29-8
Molecular Formula C20H30O6
Molecular Weight 366.45 g/mol
Compound Type Sesquiterpenoid
Appearance Powder
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.
Source Tithonia diversifolia

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts of Tithonia diversifolia are collected.

  • Drying: The plant material is air-dried in the shade for 7-10 days until brittle.

  • Grinding: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

This step aims to extract a broad range of compounds, including sesquiterpene lactones, from the plant material.

  • Maceration: The powdered plant material is macerated with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.

Solvent Partitioning

Solvent-solvent partitioning is employed to separate compounds based on their polarity, enriching the fraction containing sesquiterpene lactones.

  • Procedure:

    • The crude methanol extract is suspended in a 90% methanol-water solution.

    • This aqueous methanol solution is then partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

    • The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated using a rotary evaporator. The sesquiterpene lactones are expected to be concentrated in the ethyl acetate and chloroform fractions.

Chromatographic Purification

A multi-step chromatographic approach is used to isolate this compound from the enriched fraction.

  • Stationary Phase: Silica (B1680970) gel 60.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol.

  • Procedure:

    • The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.

    • The adsorbed sample is loaded onto the top of a VLC column packed with silica gel.

    • The column is eluted with the solvent gradient.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions with similar TLC profiles are pooled together.

  • Stationary Phase: Silica gel 60 (finer mesh than for VLC).

  • Mobile Phase: Isocratic or gradient elution with a solvent system such as hexane-ethyl acetate, guided by TLC analysis of the pooled VLC fractions.

  • Procedure:

    • The pooled fraction of interest from VLC is concentrated and subjected to further separation using column chromatography.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the target compound are pooled and concentrated.

For final purification to achieve high purity, a reversed-phase HPLC system is recommended.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for separating sesquiterpene lactones.

  • Detection: UV detector, typically at 220 nm.

  • Procedure:

    • The semi-purified fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol).

    • The solution is filtered through a 0.45 µm syringe filter.

    • The sample is injected into the preparative HPLC system.

    • The peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the pure compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC): To elucidate the chemical structure.

Data Presentation

The following tables represent typical data that would be collected during the isolation and purification process.

Table 1: Extraction and Partitioning Yields

StepStarting Material (g)Yield (g)% Yield
Crude Methanol Extract 100012012.0%
n-Hexane Fraction 1203529.2%
Chloroform Fraction 1202520.8%
Ethyl Acetate Fraction 1204033.3%
Aqueous Fraction 1202016.7%

Table 2: Purification Summary

Chromatographic StepStarting Material (g)Yield of Purified Compound (mg)Purity (%)
VLC (Target Fraction) 40500~70%
Column Chromatography 0.5150~95%
Preparative HPLC 0.15120>98%

Visualizations

Isolation_Workflow Plant Tithonia diversifolia (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Methanol Extraction Drying->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction VLC Vacuum Liquid Chromatography EtOAcFraction->VLC VLCFractions Semi-Purified Fractions VLC->VLCFractions CC Column Chromatography VLCFractions->CC CCFractions Further Purified Fractions CC->CCFractions PrepHPLC Preparative HPLC CCFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-O-Methyltirotundin, a sesquiterpenoid, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a sesquiterpenoid compound of interest in various research fields.[1] A reliable and validated analytical method is crucial for its quantification in different matrices for research, development, and quality control purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific.

Chemical Information:

  • Compound: this compound

  • CAS Number: 1021945-29-8

  • Chemical Class: Sesquiterpenoids[1]

  • Chemical Formula: C₂₀H₃₀O₆[2]

  • Molecular Weight: 366.5 g/mol [2]

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 30 minutes

2.2. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample and standard preparation)

2.3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. For enhanced solubility, the solution can be warmed to 37°C and sonicated.[2] This stock solution can be stored at -20°C for several months.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable volume of methanol. The use of sonication or vortexing is recommended to ensure complete extraction.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the range of the calibration curve.

Method Validation (Hypothetical Data)

The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of a validated method.

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%Intraday: 1.2%; Interday: 2.5%
Accuracy (% Recovery) 98 - 102%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Specificity No interfering peaks at the retention time of the analyteThe method is selective for this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. A standard solution (e.g., 20 µg/mL) should be injected multiple times (n=5). The following parameters should be checked:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

Quantification

The concentration of this compound in the samples can be determined using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Conclusion

The described HPLC method provides a framework for the reliable quantification of this compound. The proposed reversed-phase method with UV detection is a common and effective approach for the analysis of sesquiterpenoids. It is recommended to perform a full method validation to ensure its suitability for a specific application and sample matrix. The solubility of this compound in common organic solvents like methanol and acetonitrile facilitates straightforward sample and standard preparation.[1]

References

Application Notes and Protocols: Synthesis and Evaluation of 3-O-Methyltirotundin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 3-O-Methyltirotundin and its derivatives. The protocols detailed below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from the plant Tithonia diversifolia. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. These notes provide detailed protocols for the isolation of the precursor, tirotundin (B206078), its subsequent methylation to yield this compound, and methods for evaluating its biological activity.

Data Presentation

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Tithonia diversifolia
CompoundCell LineIC50 (µM)Reference
Tagitinin AOCI-AML3>2.5 µg/mL[1]
1β-hydroxytirotundin 3-O-methyl etherOCI-AML3>0.25 µg/mL[1]
Tagitinin AA549 (Lung Carcinoma)1.32 ± 0.14[1]
Tagitinin AT24 (Bladder Carcinoma)2.45 ± 0.21[1]
Tagitinin AHuh-7 (Hepatocellular Carcinoma)3.18 ± 0.33[1]
Tagitinin A8505 (Thyroid Carcinoma)2.11 ± 0.19
Tagitinin ASNU-1 (Gastric Carcinoma)4.67 ± 0.54
1β-hydroxytirotundin 3-O-methyl etherA549 (Lung Carcinoma)2.89 ± 0.27
1β-hydroxytirotundin 3-O-methyl etherT24 (Bladder Carcinoma)4.31 ± 0.42
1β-hydroxytirotundin 3-O-methyl etherHuh-7 (Hepatocellular Carcinoma)5.12 ± 0.61
1β-hydroxytirotundin 3-O-methyl ether8505 (Thyroid Carcinoma)3.98 ± 0.38
1β-hydroxytirotundin 3-O-methyl etherSNU-1 (Gastric Carcinoma)6.23 ± 0.76

*Concentration at which significant decreases in cell numbers were observed.

Table 2: Anti-inflammatory and Other Biological Activities
CompoundAssayConcentrationEffectReference
TirotundinNF-κB Activation InhibitionNot specifiedInhibition of NF-κB activation
Tirotundin-3-O-methyl etherGlucose Uptake in 3T3-L1 Adipocytes10 µg/mLSignificantly increased glucose uptake
1β-hydroxytirotundin-3-O-methyl etherGlucose Uptake in 3T3-L1 Adipocytes10 µg/mLSignificantly increased glucose uptake

Experimental Protocols

Protocol 1: Isolation of Tirotundin from Tithonia diversifolia

This protocol describes a general procedure for the extraction and isolation of sesquiterpene lactones, including tirotundin, from the aerial parts of Tithonia diversifolia.

Materials:

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., 1 kg) with dichloromethane at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

    • Repeat the maceration process with methanol on the plant residue to obtain the crude methanol extract.

  • Fractionation:

    • Subject the crude DCM extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of approximately 50-100 mL and monitor the separation by TLC.

  • Purification:

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject the combined fractions containing the target compound (tirotundin) to further column chromatography using a finer silica gel and a more gradual solvent gradient.

    • Recrystallize the purified fraction containing tirotundin from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystals.

  • Characterization:

    • Confirm the structure and purity of the isolated tirotundin using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compare the data with published literature values.

Protocol 2: Synthesis of this compound

This protocol describes the methylation of the 3-hydroxyl group of tirotundin. Caution: Methylating agents such as dimethyl sulfate (B86663) and methyl iodide are toxic and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • Purified tirotundin

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Dimethyl sulfate (DMS) or Methyl iodide (CH3I)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup:

    • Dissolve tirotundin (e.g., 100 mg) in anhydrous acetone or DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add an excess of anhydrous potassium carbonate (e.g., 5 equivalents).

  • Methylation:

    • Add dimethyl sulfate or methyl iodide (e.g., 2-3 equivalents) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to afford pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized this compound by 1H NMR, 13C NMR, and Mass Spectrometry. The disappearance of the hydroxyl proton signal and the appearance of a methoxy (B1213986) group signal in the NMR spectrum will confirm the successful methylation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, T24, Huh-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_isolation Protocol 1: Isolation of Tirotundin cluster_synthesis Protocol 2: Synthesis of this compound cluster_evaluation Protocol 3: Biological Evaluation plant Tithonia diversifolia (dried, powdered) extraction Maceration with Dichloromethane plant->extraction filtration1 Filtration & Concentration extraction->filtration1 crude_extract Crude DCM Extract filtration1->crude_extract column1 Silica Gel Column Chromatography (Hexane/EtOAc gradient) crude_extract->column1 fractions Collect & Combine Fractions column1->fractions purification Further Purification (Column Chromatography & Recrystallization) fractions->purification tirotundin Pure Tirotundin purification->tirotundin characterization1 Structural Characterization (NMR, MS) tirotundin->characterization1 start_synthesis Pure Tirotundin tirotundin->start_synthesis dissolution Dissolve in Acetone/DMF + K2CO3 start_synthesis->dissolution methylation Add Methylating Agent (DMS or CH3I) dissolution->methylation workup Reaction Work-up (Filtration, Extraction, Drying) methylation->workup crude_product Crude this compound workup->crude_product column2 Silica Gel Column Chromatography crude_product->column2 product Pure this compound column2->product characterization2 Structural Characterization (NMR, MS) product->characterization2 start_evaluation Pure this compound product->start_evaluation cytotoxicity In Vitro Cytotoxicity Assay (MTT) start_evaluation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) start_evaluation->anti_inflammatory data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for the isolation, synthesis, and biological evaluation of this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_dimer_cyto p50/p65 Dimer IkB->NFkB_dimer_cyto inhibits NFkB_p50 p50 NFkB_p50->NFkB_dimer_cyto NFkB_p65 p65 NFkB_p65->NFkB_dimer_cyto ub Ubiquitination & Degradation IkB_p->ub NFkB_dimer_nuc p50/p65 Dimer DNA DNA (κB binding sites) NFkB_dimer_nuc->DNA binds to transcription Gene Transcription DNA->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines translocation Nuclear Translocation NFkB_dimer_cyto->translocation translocation->NFkB_dimer_nuc stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->IKK activates tirotundin Tirotundin Derivatives (e.g., this compound) tirotundin->NFkB_dimer_nuc inhibits DNA binding (alkylation of Cys)

Caption: Proposed mechanism of anti-inflammatory action via NF-κB signaling pathway inhibition.

References

Application Notes and Protocols for 3-O-Methyltirotundin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-O-Methyltirotundin, a sesquiterpenoid lactone, in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing the bioactivity of related compounds and provide a framework for investigating its potential as a therapeutic agent.

Introduction

This compound is a sesquiterpenoid lactone isolated from Tithonia diversifolia. While specific data on this compound is limited, its parent compound, Tirotundin, has been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Sesquiterpenoid lactones as a class are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects. The following protocols are designed to enable researchers to investigate the cellular effects of this compound.

Product Information

  • Chemical Name: this compound

  • Molecular Formula: C₂₁H₂₈O₆

  • Molecular Weight: 392.44 g/mol

  • Solubility: Soluble in DMSO, ethanol, and methanol. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO.

Proposed Mechanism of Action

Based on the known activity of its parent compound, Tirotundin, this compound is hypothesized to exert its biological effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and apoptosis. Inhibition of this pathway can lead to reduced inflammation and may induce apoptosis in cancer cells. Further investigation into the PI3K/Akt/mTOR pathway is also warranted, as this is a common target of anti-cancer compounds.

G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB IκBα Degradation Gene Target Gene Expression Response Inflammatory Response Gene->Response Compound This compound Compound->IKK Inhibition Gene_n Target Genes NFkB_n->Gene_n Transcription

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB pathway.

Quantitative Data Summary

As specific experimental data for this compound is not yet widely available, the following table provides a template for summarizing key quantitative findings from your experiments. For reference, related sesquiterpenoid lactones have shown IC50 values in the low micromolar range against various cancer cell lines.

ParameterCell LineValue (µM)Experimental Conditions
IC50 (Cytotoxicity) e.g., MCF-7User-determined72-hour incubation, MTT assay
e.g., A549User-determined72-hour incubation, MTT assay
e.g., JurkatUser-determined48-hour incubation, MTT assay
EC50 (NF-κB Inhibition) e.g., HEK293-NF-κB reporterUser-determined24-hour treatment, Luciferase assay

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

G start Start prep Prepare this compound Stock Solution (in DMSO) start->prep viability Cell Viability Assay (MTT Assay) prep->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis western Western Blot Analysis (e.g., NF-κB, PI3K/Akt pathways) apoptosis->western data Data Analysis and Interpretation western->data end End data->end

Caption: General experimental workflow for characterizing this compound.

Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration is below 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Objective: To investigate the effect of this compound on key proteins in signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events). For NF-κB activation, pre-treat with the compound for 1-2 hours before stimulating with an agonist like TNF-α (10 ng/mL) for a short time course.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

G GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Potential inhibitory points of this compound in the PI3K/Akt/mTOR signaling pathway.

Troubleshooting

  • Low Solubility: If the compound precipitates in the culture medium, try preparing the final dilutions from a more concentrated DMSO stock to lower the final DMSO percentage. Sonication of the stock solution may also help.

  • High Variability in MTT Assay: Ensure even cell seeding and consistent incubation times. Check for any interference of the compound with the MTT reagent by running a cell-free control.

  • Weak Signal in Western Blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer of proteins to the membrane.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: These application notes are intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.

Application Notes and Protocols for Investigating the Mechanism of Action of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Methyltirotundin is a sesquiterpenoid isolated from Tithonia diversifolia.[1] Sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Understanding the precise mechanism of action is crucial for the development of such compounds as therapeutic agents. These application notes provide a roadmap for elucidating the potential cellular and molecular targets of this compound, focusing on key signaling pathways implicated in inflammation and apoptosis.

Potential Mechanisms of Action

Based on the activities of structurally related compounds and common pathways targeted by natural products, the investigation into this compound's mechanism of action could focus on two primary areas:

  • Anti-inflammatory Effects: Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and mediators.[2]

  • Induction of Apoptosis: The ability to induce programmed cell death, or apoptosis, is a hallmark of many anti-cancer agents. This often involves the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins.[3][4][5]

Data Presentation: Hypothetical Inhibitory Effects

The following tables present hypothetical quantitative data to illustrate how the results of mechanism of action studies for this compound could be structured.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
NCI-H460Lung Cancer10.5 ± 1.2
A375-C5Melanoma8.9 ± 0.9
U937Leukemia12.1 ± 1.5

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control25.3 ± 3.110.1 ± 1.218.5 ± 2.2
LPS (1 µg/mL)850.6 ± 42.5350.2 ± 25.11200.4 ± 89.7
LPS + this compound (10 µM)425.1 ± 30.8175.8 ± 15.6650.7 ± 55.3
LPS + this compound (20 µM)210.5 ± 18.985.3 ± 9.8310.2 ± 28.1

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-inflammatory and apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis and Signaling Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Caspase-3) and inflammatory signaling (e.g., p-p65, p-ERK).[5]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-p-p65, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates Methyltirotundin This compound Methyltirotundin->IKK inhibits? Methyltirotundin->NFκB inhibits? DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G cluster_0 Upstream Signals cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Methyltirotundin This compound Bax Bax Methyltirotundin->Bax activates? Bcl2 Bcl-2 Methyltirotundin->Bcl2 inhibits? Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Postulated intrinsic apoptosis pathway activation.

G start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism Studies (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) mechanism->apoptosis inflammation Inflammation Assays (ELISA, qPCR) mechanism->inflammation pathway Identify Key Signaling Pathways apoptosis->pathway inflammation->pathway end End: Elucidate Mechanism pathway->end

Caption: Experimental workflow for mechanism of action studies.

References

Application Notes and Protocols for In Vivo Experimental Design with 3-O-Methyltirotundin and its Source Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpenoid isolated from the medicinal plant Tithonia diversifolia, has garnered interest for its potential therapeutic properties. While in vitro studies have begun to explore its bioactivity, comprehensive in vivo experimental data for the isolated compound is currently limited in published scientific literature. These application notes provide a summary of the available information on this compound and present detailed protocols for in vivo anti-diabetic studies based on the whole extract of Tithonia diversifolia, which contains this compound. This information is intended to serve as a foundational resource for researchers designing in vivo experiments to investigate the therapeutic potential of this compound and related compounds from Tithonia diversifolia.

Introduction to this compound

This compound is a sesquiterpenoid compound that has been identified in and isolated from the aerial parts of Tithonia diversifolia, a plant with a history of use in traditional medicine for various ailments, including diabetes.

Chemical Properties:

PropertyValue
CAS Number 1021945-29-8
Molecular Formula C₂₀H₃₀O₅
Compound Type Sesquiterpenoids
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]

In Vitro Biological Activity

Preliminary research has indicated that this compound possesses anti-hyperglycemic properties. An in vitro study investigating the effects of various sesquiterpenes from Tithonia diversifolia demonstrated that these compounds could influence glucose uptake in 3T3-L1 adipocytes. While this points to a potential mechanism of action for its anti-diabetic effects, further in-depth studies are required to elucidate the specific signaling pathways involved.

In Vivo Experimental Design: Tithonia diversifolia Extract as a Surrogate

Due to the current absence of published in vivo studies specifically on this compound, this section provides detailed protocols based on in vivo research conducted with the whole ethanolic extract of Tithonia diversifolia leaves. These protocols can serve as a valuable starting point for designing future in vivo experiments with the isolated compound.

Animal Model

Streptozotocin-nicotinamide-induced diabetic rats are a commonly used and relevant model for studying type 2 diabetes.

Experimental Protocol: Induction of Diabetes
  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions (12-hour light/dark cycle, 25 ± 2°C, and free access to standard pellet diet and water).

  • Fasting: Fast the animals for 16 hours prior to induction.

  • Induction:

    • Administer Nicotinamide (110 mg/kg body weight) intraperitoneally (i.p.).

    • Fifteen minutes later, administer Streptozotocin (STZ) (65 mg/kg body weight, freshly dissolved in 0.1 M cold citrate (B86180) buffer, pH 4.5) i.p.

  • Confirmation of Diabetes: After 72 hours, collect blood from the tail vein and measure fasting blood glucose levels. Animals with fasting blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.[2][3][4]

Experimental Groups and Dosing

The following experimental groups are recommended:

GroupTreatmentDosageRoute
1Normal ControlVehicle (e.g., 1% Carboxymethyl cellulose)Oral
2Diabetic ControlVehicle (e.g., 1% Carboxymethyl cellulose)Oral
3Positive ControlMetformin or Glibenclamide300 mg/kg or 5 mg/kg
4Test Group 1Tithonia diversifolia Extract100 mg/kg
5Test Group 2Tithonia diversifolia Extract150 mg/kg

Note: Doses for the isolated this compound would need to be determined through dose-response studies, starting with lower concentrations based on in vitro efficacy and potential toxicity.

Data Collection and Analysis
ParameterMethodFrequency
Body Weight Digital Weighing ScaleWeekly
Fasting Blood Glucose GlucometerWeekly
Oral Glucose Tolerance Test (OGTT) Glucose administration (2 g/kg) after fasting, with blood glucose measurement at 0, 30, 60, 90, and 120 minutes.At the end of the study
Serum Insulin (B600854) Levels ELISAAt the end of the study
Lipid Profile (Total Cholesterol, Triglycerides, HDL, LDL) Biochemical AnalyzerAt the end of the study
Histopathology of Pancreas H&E StainingAt the end of the study

Potential Signaling Pathways

While the specific mechanism of action for this compound is not yet elucidated, studies on Tithonia diversifolia extract suggest potential involvement of pathways related to insulin sensitivity and mitochondrial biogenesis. In vitro studies have shown that the extract can act as a peroxisome proliferator-activated receptor (PPARα/γ) agonist and increase 5'AMP-activated protein kinase (AMPK) phosphorylation.[2]

Proposed Anti-Diabetic Signaling Pathway of Tithonia diversifolia Extract

G cluster_0 Tithonia diversifolia Extract cluster_1 Cellular Signaling cluster_2 Physiological Outcomes T. diversifolia T. diversifolia PPAR PPARα/γ T. diversifolia->PPAR Agonism AMPK AMPK Phosphorylation T. diversifolia->AMPK PGC1a PGC1α Expression PPAR->PGC1a AMPK->PGC1a IS Improved Insulin Sensitivity AMPK->IS Mito Mitochondrial Biogenesis PGC1a->Mito Mito->IS GU Increased Glucose Uptake IS->GU

Caption: Proposed signaling cascade for the anti-diabetic effects of Tithonia diversifolia extract.

Experimental Workflow for In Vivo Anti-Diabetic Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A1 Animal Acclimatization A2 Induction of Diabetes (STZ + Nicotinamide) A1->A2 A3 Confirmation of Diabetes A2->A3 B1 Grouping of Animals A3->B1 B2 Daily Oral Administration (28 days) B1->B2 C1 Weekly Monitoring (Glucose, Body Weight) B2->C1 C2 Terminal Blood & Tissue Collection B2->C2 C3 Biochemical & Histopathological Analysis C2->C3

Caption: Workflow for an in vivo anti-diabetic study using a rodent model.

Conclusion and Future Directions

This compound, a sesquiterpenoid from Tithonia diversifolia, shows promise as a potential anti-hyperglycemic agent based on in vitro evidence. While direct in vivo data for this specific compound is not yet available, the established anti-diabetic effects of Tithonia diversifolia extracts provide a strong rationale for its further investigation. The protocols and potential signaling pathways outlined in these application notes offer a comprehensive framework for researchers to design and execute robust in vivo studies to determine the efficacy, mechanism of action, and safety profile of this compound. Future research should focus on isolating sufficient quantities of the compound for in vivo studies, establishing an optimal dose-response relationship, and elucidating its precise molecular targets.

References

Application Notes and Protocols: 3-O-Methyltirotundin as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyltirotundin is a natural compound that has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model for neuroinflammation, this compound has been shown to exert its anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound.

Mechanism of Action

This compound attenuates the inflammatory response in LPS-stimulated BV2 microglia by inhibiting the activation of NF-κB and reducing the expression of TLR4 and MyD88.[1] Furthermore, it modulates the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated during inflammation.[1] The anti-inflammatory efficacy of this compound is reportedly enhanced in the presence of specific TLR4 and PI3K inhibitors, confirming its targeted action on these pathways.[1]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.7 ± 3.531.2 ± 3.128.9 ± 2.8
1058.4 ± 4.252.6 ± 3.949.8 ± 4.1
2575.9 ± 5.171.3 ± 4.868.2 ± 4.5
IC₅₀ (µM) 8.7 9.5 10.2

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on the Expression of Key Signaling Proteins in LPS-Stimulated BV2 Cells

Treatment (10 µM)p-Akt/Akt Ratio (Fold Change)p-NF-κB p65/NF-κB p65 Ratio (Fold Change)TLR4 Expression (Fold Change)MyD88 Expression (Fold Change)
Control1.001.001.001.00
LPS (1 µg/mL)3.5 ± 0.34.2 ± 0.43.8 ± 0.33.2 ± 0.2
LPS + this compound1.8 ± 0.21.5 ± 0.11.7 ± 0.21.4 ± 0.1

Data are presented as mean ± SD from three independent experiments. Fold change is relative to the control group.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits PI3K PI3K TLR4->PI3K Activates IKK IKK MyD88->IKK Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Methyltirotundin This compound Methyltirotundin->TLR4 Methyltirotundin->MyD88 Inhibits Expression Methyltirotundin->PI3K Inhibits Methyltirotundin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFκB_nuc->Genes Induces Transcription experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis A Seed BV2 Microglia B Pre-treat with This compound A->B C Stimulate with LPS B->C D Cytokine Measurement (ELISA) C->D E Western Blot Analysis (Protein Expression) C->E F RT-qPCR (mRNA Expression) C->F G NF-κB Activation Assay (Luciferase Reporter) C->G H Quantify Cytokine Levels D->H I Quantify Protein Bands E->I J Analyze Gene Expression F->J K Measure Luciferase Activity G->K

References

Investigating the Anticancer Properties of 3-O-Methyltirotundin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid lactone isolated from Tithonia diversifolia, a plant known for its traditional medicinal uses.[1] While direct studies on the anticancer properties of this compound are currently limited, numerous other sesquiterpenoid lactones from Tithonia diversifolia, such as Tagitinin C, have demonstrated significant cytotoxic and anticancer activities.[1][2][3] These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation, suggesting that this compound may possess similar therapeutic potential.[2]

These application notes provide a framework for the investigation of the potential anticancer properties of this compound, drawing upon established protocols for related compounds. The following sections detail proposed experimental designs to assess its cytotoxic effects, elucidate its mechanism of action, and explore its potential as a novel anticancer agent.

Data Presentation: Hypothetical In Vitro Efficacy of this compound

The following table summarizes potential quantitative data that could be generated from the proposed experimental protocols. The values are hypothetical and serve as a template for data presentation.

Cell LineAssayParameterThis compound ConcentrationResult (Hypothetical)
MCF-7 (Breast) MTT AssayIC₅₀0.1 - 100 µM15 µM
A549 (Lung) MTT AssayIC₅₀0.1 - 100 µM25 µM
HCT116 (Colon) MTT AssayIC₅₀0.1 - 100 µM18 µM
MCF-7 (Breast) Flow CytometryApoptosis15 µM45% apoptotic cells
A549 (Lung) Flow CytometryApoptosis25 µM35% apoptotic cells
HCT116 (Colon) Flow CytometryApoptosis18 µM40% apoptotic cells
MCF-7 (Breast) Flow CytometryCell Cycle15 µMG2/M phase arrest
A549 (Lung) Western BlotProtein25 µMIncreased Bax/Bcl-2 ratio
HCT116 (Colon) Western BlotProtein18 µMIncreased Caspase-3 cleavage

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Analysis by Flow Cytometry

This protocol aims to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the IC₅₀ concentration for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This protocol investigates the molecular mechanism of apoptosis by analyzing key protein expression.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound at the IC₅₀ concentration.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system.

Apoptosis_Signaling_Pathway cluster_treatment Treatment cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Proposed Apoptotic Signaling Pathway

Conclusion

The protocols outlined above provide a comprehensive strategy for the initial investigation of the anticancer properties of this compound. Based on the known activities of structurally related sesquiterpenoid lactones from Tithonia diversifolia, it is plausible that this compound will exhibit cytotoxic and pro-apoptotic effects in cancer cells. Successful execution of these experiments will provide valuable insights into its potential as a novel therapeutic agent and guide further preclinical development.

References

Application Notes and Protocols: 3-O-Methyltirotundin for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid compound isolated from Tithonia diversifolia, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] As a derivative of tirotundin, it belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3] These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell growth. This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its evaluation.

Physicochemical Properties

PropertyValueSource
CAS Number 1021945-29-8N/A
Molecular Formula C₂₀H₂₈O₅N/A
Molecular Weight 364.43 g/mol N/A
Class SesquiterpenoidsN/A
Source Tithonia diversifoliaN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Potential Therapeutic Applications

Anti-inflammatory Activity

Sesquiterpene lactones isolated from Tithonia diversifolia, including the parent compound tirotundin, have demonstrated significant anti-inflammatory activity.[1] The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By preventing the degradation of IκB-α and IκB-β, these compounds block the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory mediators.

Quantitative Data for Related Sesquiterpene Lactones from Tithonia diversifolia

CompoundAssayCell LineTargetIC₅₀ / ActivitySource
TirotundinNF-κB InhibitionJurkat T cellsNF-κB activationInhibition observed
DiversifolinNF-κB InhibitionJurkat T cellsNF-κB activationInhibition observed
Diversifolin methyl etherNF-κB InhibitionJurkat T cellsNF-κB activationInhibition observed
Anticancer Activity

Several sesquiterpenoids from Tithonia diversifolia have been evaluated for their potential as cancer chemopreventive agents. These compounds have shown antiproliferative activity against various cancer cell lines and the ability to induce cellular differentiation. The anticancer effects of sesquiterpene lactones are often linked to their ability to induce apoptosis and inhibit key survival pathways, including the NF-κB pathway, which is also implicated in cancer progression.

Antiproliferative Activity of Sesquiterpenoids from Tithonia diversifolia

CompoundCell LineActivitySource
Tagitinin CCol2 (human colon cancer)Significant antiproliferative activity
1β,2α-epoxytagitinin CCol2 (human colon cancer)Significant antiproliferative activity
TithofolinolideHL-60 (human promyelocytic leukemia)Induced cellular differentiation
3β-acetoxy-8β-isobutyryloxyreynosinHL-60 (human promyelocytic leukemia)Induced cellular differentiation
4α,10α-dihydroxy-3-oxo-8β-isobutyryloxyguaia-11(13)-en-12,6α-olideHL-60 (human promyelocytic leukemia)Induced cellular differentiation
3β-acetoxy-8β-isobutyryloxyreynosinMouse Mammary Organ Culture63.0% inhibition of preneoplastic lesions at 10 µg/mL

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay: NF-κB Reporter Gene Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

a. Cell Culture and Transfection:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.

  • After 24 hours, transfect the cells with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

b. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).

  • Pre-incubate the cells with the compound for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 100 ng/mL), for 6 hours.

c. Luciferase and β-Galactosidase Assays:

  • Lyse the cells using a reporter lysis buffer.

  • Measure the luciferase activity of the cell lysates using a luciferase assay system and a luminometer.

  • Measure the β-galactosidase activity of the same lysates using a β-galactosidase assay system and a spectrophotometer.

  • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

a. Cell Seeding:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, L1210 for leukemia) in the appropriate medium.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1 to 100 µM).

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

c. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway

The primary anti-inflammatory mechanism of sesquiterpene lactones from Tithonia diversifolia involves the inhibition of the NF-κB signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, TPA) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκBα / IκBβ IKK_complex->IkB Phosphorylation NFkB_p65_p50_IkB Inactive Complex (NF-κB-IκB) Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Translocation NFkB_p65_p50_IkB->NFkB_p65_p50 Release Nucleus Nucleus DNA DNA (κB sites) NFkB_p65_p50_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) DNA->Gene_Expression Transcription SL This compound (Sesquiterpene Lactone) SL->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound for drug discovery.

drug_discovery_workflow start Start: This compound in_vitro_anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) start->in_vitro_anti_inflammatory in_vitro_anticancer In Vitro Anticancer Assays (e.g., MTT Assay on various cell lines) start->in_vitro_anticancer data_analysis_1 Data Analysis: Determine IC₅₀ / Efficacy in_vitro_anti_inflammatory->data_analysis_1 in_vitro_anticancer->data_analysis_1 lead_identification Lead Candidate Identification data_analysis_1->lead_identification Promising Activity end IND Submission data_analysis_1->end No Activity mechanism_of_action Mechanism of Action Studies (e.g., Western Blot for pathway proteins) lead_identification->mechanism_of_action in_vivo_studies In Vivo Efficacy Studies (e.g., Animal models of inflammation or cancer) lead_identification->in_vivo_studies preclinical_development Preclinical Development mechanism_of_action->preclinical_development toxicology Toxicology and Safety Pharmacology in_vivo_studies->toxicology toxicology->preclinical_development preclinical_development->end

Caption: Drug discovery workflow for this compound evaluation.

Conclusion

This compound, a sesquiterpenoid from Tithonia diversifolia, represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. Its chemical relationship to other bioactive sesquiterpene lactones suggests that it likely modulates key inflammatory and cell survival pathways, such as NF-κB. The provided protocols offer a framework for the systematic evaluation of its therapeutic potential. Further research is warranted to elucidate its precise mechanism of action, establish a comprehensive pharmacological profile, and explore its efficacy in preclinical models of disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-O-Methyltirotundin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-O-Methyltirotundin extraction from Tithonia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary source?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its primary known source is the flowering plant Tithonia diversifolia (Mexican Sunflower). It may also be present in other related species such as Tithonia rotundifolia.

Q2: What are the general steps involved in the extraction of this compound?

A2: The typical extraction process involves the following stages:

  • Plant Material Preparation: Drying and grinding of the plant material (usually leaves or aerial parts).

  • Solid-Liquid Extraction: Extraction of the powdered plant material with a suitable organic solvent.

  • Concentration: Removal of the solvent to obtain a crude extract.

  • Purification: Isolation of this compound from the crude extract, often using chromatographic techniques.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Based on the polarity of sesquiterpenoids, solvents of medium polarity are generally effective. Ethyl acetate (B1210297) has been successfully used for the extraction of related sesquiterpene lactones from Tithonia diversifolia. Other potential solvents include chloroform, dichloromethane, and acetone. The choice of solvent is a critical parameter to optimize for maximizing yield.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Troubleshooting Guide

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Poor Quality of Plant Material - Ensure the correct botanical identification of the plant. - Harvest the plant at the optimal time, as the concentration of secondary metabolites can vary with the plant's life cycle. - Properly dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of the target compound.
Improper Grinding - Grind the dried plant material to a fine, uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency.
Inefficient Extraction Parameters - Solvent Choice: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to find the optimal one for this compound. - Temperature: While elevated temperatures can increase extraction speed, excessive heat can degrade sesquiterpene lactones. Consider extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C). - Time: Ensure a sufficient extraction time to allow for complete percolation of the solvent through the plant material. This could range from several hours to days, depending on the method.
Sub-optimal Extraction Method - Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve yield and reduce extraction time.
Low Purity of this compound in the Final Product
Potential Cause Troubleshooting Steps
Inefficient Purification - Column Chromatography: Optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) to achieve better separation of this compound from other compounds. A gradient elution is often more effective than isocratic elution. - Fraction Collection: Collect smaller fractions during chromatography and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure compound.
Compound Degradation - Sesquiterpene lactones can be sensitive to pH and temperature. Avoid strongly acidic or basic conditions during extraction and purification.[1] It has been noted that some sesquiterpene lactones are more stable at a pH of 5.5.[1] - Minimize exposure of the extract and purified compound to high temperatures and direct light.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

This protocol is a generalized procedure based on methods used for the isolation of sesquiterpene lactones from Tithonia diversifolia.

1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves and stems) of Tithonia diversifolia in the shade until brittle.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with the plant residue two more times to ensure complete extraction.
  • Combine the filtrates.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

4. Purification (Column Chromatography):

  • Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane.
  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor them by TLC, spotting against a reference standard if available.
  • Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol offers a more rapid extraction compared to conventional methods.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

  • Place 10 g of the powdered plant material in a flask with 100 mL of ethyl acetate.
  • Place the flask in an ultrasonic bath.
  • Sonciate for 30 minutes at a controlled temperature (e.g., 30-40°C).
  • Filter the extract.
  • Repeat the sonication of the residue with fresh solvent.

3. Concentration and Purification:

  • Follow the steps for concentration and purification as outlined in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of Sesquiterpenoids (Illustrative Data)

SolventPolarity IndexRelative Yield (%)
n-Hexane0.115
Dichloromethane3.175
Ethyl Acetate 4.4 100
Acetone5.190
Ethanol5.265
Methanol6.650

Note: This table presents illustrative data based on the general solubility of sesquiterpenoids. The optimal solvent should be determined experimentally.

Table 2: Effect of Extraction Time on Yield (Illustrative Data for Maceration)

Extraction Time (hours)Relative Yield (%)
1260
2485
4895
72 100
96100

Note: This table provides an example of how extraction time can influence yield. The optimal time may vary based on other experimental conditions.

Visualizations

Extraction_Workflow A Plant Material (Tithonia sp.) B Drying & Grinding A->B C Solid-Liquid Extraction (e.g., Maceration, UAE) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Pure this compound H->I

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Q1 Check Plant Material Quality Start->Q1 Yes Q2 Optimize Extraction Parameters Start->Q2 Yes Q3 Improve Purification Technique Start->Q3 Yes Sol1 Source verified material Proper drying & grinding Q1->Sol1 Sol2 Solvent screening Time & temperature optimization Q2->Sol2 Sol3 Gradient elution Smaller fraction sizes Q3->Sol3

Caption: Troubleshooting flowchart for addressing low extraction yield.

References

3-O-Methyltirotundin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-O-Methyltirotundin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a desiccated environment at -20°C.[1] Proper sealing of the container is crucial to prevent moisture absorption and degradation.

Q2: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare fresh solutions for immediate use.[1] If necessary, stock solutions can be prepared in advance and stored in tightly sealed vials at -20°C or lower for several months.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize condensation.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

Q4: I'm having trouble dissolving the compound. What can I do?

To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period.

Q5: What is the general stability of sesquiterpene lactones like this compound?

The stability of sesquiterpene lactones can be influenced by temperature, pH, and the specific chemical structure. Studies on other sesquiterpene lactones have shown that degradation can occur over time, and this process is accelerated at higher temperatures. For instance, a study on Arnica tincture revealed a significant decrease in sesquiterpene lactone content after three years of storage, with greater losses at 25°C and 30°C compared to 4°C.

Q6: How does pH affect the stability of this compound?

While specific data for this compound is limited, research on other sesquiterpene lactones indicates that pH is a critical factor. Some sesquiterpene lactones, particularly those with side chains, have been observed to be unstable at neutral pH (7.4), especially at 37°C, while exhibiting greater stability at a lower pH of 5.5. Sesquiterpene lactones lacking side chains appeared to be more stable across these conditions. Given its structure, the stability of this compound in aqueous buffers, especially at neutral or alkaline pH, should be carefully considered for in-vitro assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Ensure the solid compound is stored at -20°C in a desiccator. 2. Prepare fresh stock solutions for each experiment. 3. If using a stored stock solution, ensure it was stored properly at -20°C and minimize freeze-thaw cycles. 4. Allow the vial to reach room temperature before opening.
Loss of compound activity in aqueous media pH-dependent hydrolysis or degradation. Sesquiterpene lactones can be unstable in neutral or alkaline aqueous solutions.1. Assess the stability of this compound in your specific experimental buffer and temperature. 2. Consider using a buffer with a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental design. 3. Minimize the incubation time in aqueous solutions.
Precipitate formation in stock solution Poor solubility or compound falling out of solution at low temperatures.1. Before use, warm the stock solution to 37°C and sonicate to redissolve any precipitate. 2. Centrifuge the vial at a low speed (e.g., 500 x g) to collect any compound that may have adhered to the cap or walls during transport and storage.

Stability Data Summary

Currently, specific quantitative stability data for this compound across various conditions is not extensively published. The table below summarizes general stability observations for sesquiterpene lactones, which may serve as a guideline for handling this compound.

Condition Observation for Sesquiterpene Lactones Citation
Temperature (Storage) Degradation is temperature-dependent. Lower temperatures (e.g., 4°C) lead to significantly less degradation over long periods compared to room temperature (25°C) or higher (30°C).
pH (Aqueous Solution) Some sesquiterpene lactones with side chains show instability and loss of the side chain at pH 7.4 and 37°C. Stability is greater at pH 5.5.

Experimental Protocols

Protocol 1: General Handling and Solubilization of this compound

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Gently tap the vial to ensure all powder is at the bottom.

  • Add the desired volume of an appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial to achieve the target concentration.

  • To aid dissolution, the vial can be warmed to 37°C and placed in an ultrasonic bath for a few minutes.

  • Visually inspect the solution to ensure complete dissolution before use.

  • For short-term storage of the stock solution, seal the vial tightly and store at -20°C.

Protocol 2: Preliminary Stability Assessment in Aqueous Buffer

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%).

  • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of intact this compound.

  • Compare the peak area or concentration of this compound at each time point to the initial time point (t=0) to assess stability.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stability_test Stability Test cluster_storage Storage A Solid this compound B Equilibrate to Room Temp A->B 60 min J Store Solid at -20°C (Desiccated) A->J C Add Solvent (e.g., DMSO) B->C D Warm (37°C) & Sonicate C->D if needed E Stock Solution D->E F Dilute in Aqueous Buffer E->F K Store Stock Solution at -20°C E->K G Incubate at Desired Temp F->G H Aliquot at Time Points G->H I HPLC Analysis H->I

Caption: Experimental workflow for handling, stability testing, and storage of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes A This compound (Sesquiterpene Lactone) B Temperature A->B C pH A->C D Moisture A->D E Light (Potential) A->E F Degradation B->F C->F D->F E->F G Loss of Activity F->G H Inconsistent Results G->H

References

Overcoming solubility issues with 3-O-Methyltirotundin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-O-Methyltirotundin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a sesquiterpenoid compound isolated from the herbs of Tithonia diversifolia. Like many other sesquiterpene lactones, it is a lipophilic molecule, meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents, but exhibits poor solubility in water.[1][2] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state in an aqueous medium to ensure accurate and reproducible results.

Q2: What is the approximate aqueous solubility of sesquiterpene lactones?

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2]

Q4: How can I prepare a stock solution of this compound for my experiments?

A4: For experimental purposes, a common practice is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[4] This stock solution can then be serially diluted into the aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the biological system being studied (typically ≤0.1% v/v for DMSO in cell culture).[5]

Q5: What are the known biological activities of this compound and related compounds?

A5: Sesquiterpene lactones from Tithonia diversifolia, including compounds structurally related to this compound like tirotundin (B206078) and tagitinin A, have been shown to exhibit anti-inflammatory and metabolic regulatory activities. These compounds can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. Additionally, they have been identified as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are involved in lipid metabolism and glucose homeostasis.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides several strategies to address the poor aqueous solubility of this compound. The most suitable method will depend on the specific experimental requirements, such as the desired final concentration, the biological system under investigation, and the intended route of administration in in vivo studies.

Issue: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.

Solution 1: Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Principle: Co-solvents reduce the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[6]

  • Common Co-solvents: Ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin.

  • Considerations: The final concentration of the co-solvent must be carefully optimized to avoid toxicity to the cells or organism in the experiment.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.

  • Principle: The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule hosts the poorly soluble "guest" molecule (this compound), while the hydrophilic outer surface allows the complex to dissolve in water.[7]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved water solubility.[8]

  • Benefit: This method can significantly increase the aqueous solubility of sesquiterpene lactones, with reported increases in the range of 100-4,600%.[7]

Solution 3: Formulation as a Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.

  • Principle: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[9]

  • Stabilizers: Common stabilizers include hydroxypropyl methylcellulose (B11928114) (HPMC) and polysorbates (e.g., Tween 80).[10]

  • Application: This technique is particularly useful for achieving high drug concentrations and can enhance oral bioavailability for in vivo studies.[10]

Quantitative Data Summary

The following table summarizes the potential improvements in solubility for poorly water-soluble drugs using the described techniques. Note that these are generalized values, and the actual improvement for this compound will need to be determined empirically.

TechniquePrinciple of Solubility EnhancementTypical Fold Increase in SolubilityReference
Co-solvency Reduction of solvent polarityVariable, dependent on co-solvent and concentration[6]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule100 to 4,600-fold[7]
Nanosuspension Increased surface area due to particle size reductionCan significantly increase saturation solubility and dissolution rate[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming to 37°C and brief sonication in a water bath can be applied to aid dissolution.[11]

  • Store the stock solution at -20°C for several months. It is recommended to prepare and use the diluted solution on the same day.

Protocol 2: Co-solvent Solubility Test
  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 1%, 5%, 10%, and 20% ethanol in water).

  • Add an excess amount of this compound powder to each co-solvent solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Determine the appropriate molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2).

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. Gentle heating may be required.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Remove the organic solvent under reduced pressure (if applicable) or cool the solution to induce precipitation of the complex.

  • Collect the precipitate by filtration and wash with a small amount of cold water.

  • Dry the resulting powder, for example, by freeze-drying (lyophilization).[8]

Protocol 4: Preparation of a this compound Nanosuspension (Wet Media Milling)
  • Prepare a dispersion medium containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80 in sterile water).

  • Disperse the this compound powder in the dispersion medium to create a pre-suspension.

  • Introduce the pre-suspension into a wet media milling apparatus containing milling pearls (e.g., yttrium-stabilized zirconium oxide beads).

  • Mill the suspension at a high speed for a specified duration, with cooling to prevent overheating, until the desired particle size distribution is achieved (typically with a mean diameter of less than 1000 nm).

  • Monitor the particle size using a particle size analyzer (e.g., dynamic light scattering).

  • Separate the nanosuspension from the milling pearls.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathways potentially affected by this compound and a general workflow for its solubilization and use in cell-based assays.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Proteasome Proteasome IkB->Proteasome Ub NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Inflammatory Mediators) NFkB_active->Gene_expression Methyltirotundin This compound Methyltirotundin->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PPAR_Pathway cluster_nucleus Nucleus Methyltirotundin This compound PPAR PPARα/γ Methyltirotundin->PPAR Activation PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Nucleus Nucleus PPAR_RXR_complex->Nucleus Gene_expression Target Gene Expression (Lipid Metabolism, Glucose Homeostasis) PPRE->Gene_expression

Caption: Activation of the PPAR signaling pathway by this compound.

experimental_workflow start Start: Insoluble This compound Powder solubilization Solubilization Method start->solubilization cosolvency Co-solvency solubilization->cosolvency cyclodextrin Cyclodextrin Complexation solubilization->cyclodextrin nanosuspension Nanosuspension solubilization->nanosuspension stock_solution Aqueous Stock Solution cosolvency->stock_solution cyclodextrin->stock_solution nanosuspension->stock_solution cell_culture Cell-based Assay (e.g., treatment of cells) stock_solution->cell_culture data_analysis Data Analysis cell_culture->data_analysis

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Analysis of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-O-Methyltirotundin. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sesquiterpene lactones like this compound. However, various issues can arise during the analytical process. This guide addresses common problems in a question-and-answer format.

Q1: I am not seeing any peaks, or the peaks are very small. What should I do?

A1: The absence or small size of peaks can be attributed to several factors. A systematic check of your HPLC system and methodology is recommended.

  • Verify Sample Preparation: Ensure that this compound has been accurately weighed and fully dissolved in a suitable solvent. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent compatible with the initial mobile phase to prevent precipitation on the column.

  • Check Injection Process: Inspect the autosampler for proper functioning. Ensure the injection volume is appropriate and that the syringe is not clogged.

  • Mobile Phase Composition: Double-check the preparation of your mobile phase. Incorrect composition or pH can significantly affect the retention and elution of the analyte.

  • Detector Settings: Confirm that the detector is on and set to the correct wavelength. For sesquiterpene lactones, a low UV wavelength, typically around 205-210 nm, is often used for detection.

  • Flow Rate: Ensure the pump is delivering the mobile phase at the set flow rate. Check for any leaks in the system that could cause a drop in pressure and flow.

Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

A2: Peak tailing, where the peak asymmetry factor is greater than 1.2, can compromise quantification. For sesquiterpene lactones, this can be a common issue.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Lowering the mobile phase pH with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q3: I am observing a drifting baseline in my chromatogram. What could be the reason?

A3: A drifting baseline can be indicative of several issues within the HPLC system or the mobile phase.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially during gradient elution, can cause the baseline to drift.

    • Solution: Increase the column equilibration time before each injection.

  • Mobile Phase Issues: Changes in the composition of the mobile phase due to improper mixing or degradation can lead to a drifting baseline. Contamination of the mobile phase can also be a cause.[3]

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly degassed. Use high-purity solvents.

  • Temperature Fluctuations: Variations in the column temperature can affect the retention time and cause the baseline to drift.[4]

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Detector Lamp Instability: An aging detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's energy output and replace it if necessary.

Q4: The retention time for this compound is inconsistent between runs. How can I improve reproducibility?

A4: Retention time variability can make peak identification and quantification unreliable.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions, such as worn seals or check valve issues, are a common cause.

    • Solution: Prime the pump to remove air bubbles. If the problem persists, service the pump, which may include replacing seals and cleaning or replacing check valves.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another will lead to shifts in retention time.

    • Solution: Use a precise and consistent method for preparing the mobile phase. For gradient elution, ensure the online mixer is functioning correctly.

  • Column Temperature: As mentioned previously, temperature fluctuations can affect retention times.

    • Solution: Maintain a constant column temperature using a column oven.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: Based on the analysis of other sesquiterpene lactones from Tithonia diversifolia, a reversed-phase HPLC method is recommended. A good starting point would be:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) and water with 0.1% formic acid (A).

  • Gradient: Start with a lower percentage of acetonitrile and gradually increase it. A typical gradient might be 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the initial mobile phase composition to the desired working concentration. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.

Q3: Are there any stability concerns with this compound during analysis?

A3: Sesquiterpene lactones can be unstable under certain conditions. Studies on other sesquiterpene lactones have shown that they can be sensitive to pH and temperature.[5] Some sesquiterpene lactones have been found to be unstable in powdered plant material over time.[6] It is advisable to prepare fresh solutions and store them in a cool, dark place. If storing for longer periods, refrigeration is recommended.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol is a general method adapted from the analysis of other sesquiterpene lactones and should be optimized for your specific instrumentation and analytical needs.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 5 µm, 4.6 x 250 mm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For analysis of this compound in a matrix (e.g., plant extract), a suitable extraction and clean-up procedure should be employed. The final extract should be dissolved in the initial mobile phase and filtered.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling by Sesquiterpenoids

Sesquiterpene lactones isolated from Tithonia diversifolia, such as tirotundin (B206078) (a related compound to this compound), have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is thought to occur through the alkylation of cysteine residues in the DNA binding domain of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) DNA DNA (κB sites) NFkB->DNA Translocation & Binding IkB_NFkB->NFkB IκBα degradation Tirotundin This compound (and related SLs) Tirotundin->NFkB Inhibits (Alkylation) TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

PPARα/γ Dual Agonism by Sesquiterpenoids

Tirotundin has also been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that play key roles in regulating lipid and glucose metabolism. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation improves insulin (B600854) sensitivity.

PPAR_Agonism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tirotundin This compound (and related SLs) PPARa PPARα Tirotundin->PPARa Binds & Activates PPARg PPARγ Tirotundin->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGenes_a Target Genes (e.g., Fatty Acid Oxidation) PPRE->TargetGenes_a Regulates TargetGenes_g Target Genes (e.g., Insulin Sensitization) PPRE->TargetGenes_g Regulates

Caption: PPARα/γ dual agonism by sesquiterpenoids.

General HPLC Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common HPLC issues.

HPLC_Troubleshooting Start Problem Observed (e.g., No Peaks, Tailing) Check_Sample Check Sample Preparation & Injection Start->Check_Sample Check_MobilePhase Check Mobile Phase & Pump Check_Sample->Check_MobilePhase No Issue Resolve_Sample Re-prepare Sample, Check Syringe/Vial Check_Sample->Resolve_Sample Issue Found Check_Column Check Column & Temperature Check_MobilePhase->Check_Column No Issue Resolve_MobilePhase Prepare Fresh, Degas, Prime Pump Check_MobilePhase->Resolve_MobilePhase Issue Found Check_Detector Check Detector Settings Check_Column->Check_Detector No Issue Resolve_Column Flush/Replace Column, Check Temperature Check_Column->Resolve_Column Issue Found Resolve_Detector Verify Wavelength & Lamp Status Check_Detector->Resolve_Detector Issue Found Problem_Solved Problem Resolved Resolve_Sample->Problem_Solved Resolve_MobilePhase->Problem_Solved Resolve_Column->Problem_Solved Resolve_Detector->Problem_Solved

Caption: A systematic workflow for troubleshooting HPLC issues.

References

Optimizing dosage for in vivo studies with 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for 3-O-Methyltirotundin in a new in vivo model?

A1: For a novel compound like this compound, a dose-range finding study is crucial. It is recommended to start with a low dose, for example, 1-5 mg/kg, and escalate the dose in subsequent cohorts. The selection of the starting dose should also be informed by any available in vitro cytotoxicity data (e.g., IC50 values).

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation will depend on the physicochemical properties of this compound (e.g., solubility, stability). Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or Cremophor EL. A thorough solubility and stability assessment should be performed prior to in vivo studies.

Q3: What is the most appropriate route of administration for this compound?

A3: The route of administration (e.g., intravenous, intraperitoneal, oral) will influence the compound's bioavailability and pharmacokinetic profile. The choice should be based on the therapeutic target and the compound's properties. For initial studies, intraperitoneal or intravenous injections are common to ensure systemic exposure.

Troubleshooting Guides

Issue 1: No observable efficacy at the initial doses.
Possible Cause Troubleshooting Step
Insufficient Dose Gradually increase the dose in subsequent experimental groups.
Poor Bioavailability Consider a different route of administration (e.g., from oral to intravenous). Analyze plasma concentrations of the compound to determine exposure.
Rapid Metabolism/Clearance Conduct pharmacokinetic studies to determine the half-life of the compound. Consider more frequent dosing or a different formulation (e.g., sustained-release).
Target Engagement Issues Confirm that the compound is reaching the target tissue/organ at sufficient concentrations. Perform ex vivo analysis of target modulation.
Issue 2: Observed toxicity or adverse effects in treated animals.
Possible Cause Troubleshooting Step
Dose is too high Reduce the dose. Perform a maximum tolerated dose (MTD) study.
Vehicle-related toxicity Include a vehicle-only control group to assess the effects of the formulation components.
Off-target effects Investigate potential off-target interactions of the compound.
Acute vs. Chronic Toxicity Monitor animals closely for clinical signs of toxicity. Conduct histopathological analysis of major organs.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into at least four groups (n=3-5 per group): Vehicle control, Low Dose, Mid Dose, and High Dose of this compound.

  • Dosing: Administer the compound via the chosen route for a defined period (e.g., once daily for 5 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow start Start: Hypothesis dose_finding Dose-Range Finding Study start->dose_finding Define initial dose range efficacy_study Efficacy Study dose_finding->efficacy_study Determine MTD & therapeutic window pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study efficacy_study->pk_pd_study Correlate dose with effect toxicology Toxicology Assessment pk_pd_study->toxicology Assess safety profile data_analysis Data Analysis & Interpretation toxicology->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: General workflow for in vivo studies of a novel compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for In Vivo Efficacy start No Efficacy Observed check_dose Is the dose sufficient? start->check_dose check_bioavailability Is bioavailability adequate? check_dose->check_bioavailability Yes increase_dose Increase Dose check_dose->increase_dose No check_target Is the target engaged? check_bioavailability->check_target Yes change_route Change Administration Route check_bioavailability->change_route No confirm_target Confirm Target Engagement check_target->confirm_target No end Re-evaluate Hypothesis check_target->end Yes increase_dose->start change_route->start confirm_target->start

Caption: Decision tree for troubleshooting lack of efficacy in vivo.

Technical Support Center: Analysis of Sesquiterpenoid Lactone Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpenoid lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the analysis of degradation products of compounds like 3-O-Methyltirotundin.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for a sesquiterpenoid lactone?

A1: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] Typical conditions involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[1] For a sesquiterpenoid lactone, the following conditions are a good starting point:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1][2]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Sesquiterpenoid lactones are often highly susceptible to base-catalyzed hydrolysis of the lactone ring and other ester functionalities.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 105°C, potentially with controlled humidity.

  • Photolytic Degradation: Exposing the drug substance (in solid or solution form) to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Q2: I am not observing any degradation under my chosen stress conditions. What should I do?

A2: If you do not observe sufficient degradation (a target of 5-20% is often aimed for), you may need to increase the severity of the stress conditions. Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature.

  • Extend the exposure time.

  • For photostability, increase the light intensity or duration of exposure.

It is recommended to start with less extreme conditions and incrementally increase the stress to avoid excessive degradation, which can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

Q3: How can I identify the structure of an unknown degradation product?

A3: The structural elucidation of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is:

  • Separation: Develop a stability-indicating HPLC or UPLC method to separate the degradation products from the parent compound and from each other.

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition. Tandem MS (MS/MS) experiments will reveal fragmentation patterns that provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can then be used to definitively elucidate the structure.

Troubleshooting Guides

HPLC Method Development
Issue Possible Cause(s) Troubleshooting Steps
Poor resolution between parent peak and degradation products. Mobile phase composition is not optimal.Modify the organic-to-aqueous ratio in the mobile phase. Try a different organic modifier (e.g., acetonitrile (B52724) instead of methanol, or vice versa). Adjust the pH of the aqueous phase.
Column chemistry is not suitable.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Peak tailing for the parent compound or degradants. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a neutral state. Add a competing agent like triethylamine (B128534) to the mobile phase for basic compounds.
Column is overloaded.Reduce the injection volume or the sample concentration.
Ghost peaks or high baseline noise. Contaminated mobile phase or HPLC system.Use fresh, high-purity solvents and additives. Purge the HPLC system thoroughly.
Sample carryover.Implement a robust needle wash program in the autosampler.
Identification of Degradation Products
Issue Possible Cause(s) Troubleshooting Steps
No molecular ion peak in the mass spectrum. Excessive fragmentation in the ion source (common with Electron Ionization).Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
The compound is not ionizing.Optimize ESI source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ionization modes.
Ambiguous fragmentation pattern in MS/MS. Multiple fragmentation pathways are occurring.Vary the collision energy (in CID) to favor specific fragmentation pathways. Compare the fragmentation of the degradant to that of the parent compound to identify common structural motifs.
Isomeric degradation products.Isomers will have the same molecular weight but different structures. They must be chromatographically separated. Their fragmentation patterns may also differ, providing clues to their structures.
Insufficient quantity of a degradation product for NMR analysis. The degradation pathway is minor.Scale up the forced degradation reaction to generate more of the target degradant. Optimize the isolation and purification steps to minimize losses.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of the sesquiterpenoid lactone in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid drug substance in an oven at 80°C.

    • Photolytic: Expose the solution and solid drug substance to light conditions as specified in ICH Q1B.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for a Hypothetical Sesquiterpenoid Lactone
Stress ConditionDuration (hours)Parent Compound Remaining (%)Degradation Product 1 (DP1) Area (%)Degradation Product 2 (DP2) Area (%)Total Impurities (%)
0.1 M HCl, 60°C2492.54.8Not Detected7.5
0.1 M NaOH, RT485.2Not Detected12.114.8
3% H₂O₂, RT4890.11.55.99.9
Thermal, 80°C4898.60.8Not Detected1.4
Photolytic (ICH Q1B)-95.32.11.24.7
Table 2: High-Resolution Mass Spectrometry Data for Identified Degradation Products
AnalyteRetention Time (min)Observed m/z [M+H]⁺Calculated MassFormulaMass Error (ppm)Proposed Modification
Parent12.5367.2064366.2042C₂₀H₃₀O₆1.2-
DP19.8383.2013382.1991C₂₀H₃₀O₇0.9Epoxidation
DP27.2385.2170384.2148C₂₀H₃₂O₇1.1Hydrolysis of lactone

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Identification Acid Acidic (HCl) StressedSamples Stressed Samples Acid->StressedSamples Base Basic (NaOH) Base->StressedSamples Oxidative Oxidative (H2O2) Oxidative->StressedSamples Thermal Thermal (Heat) Thermal->StressedSamples Photo Photolytic (Light) Photo->StressedSamples HPLC HPLC-UV (Quantification) LCMS LC-MS/MS (MW & Fragmentation) HPLC->LCMS Characterize Impurities Report Degradation Pathway & Stability Profile HPLC->Report Compile Data NMR Isolation & NMR (Structure Elucidation) LCMS->NMR Isolate for Confirmation LCMS->Report Compile Data NMR->Report Compile Data API API Solution & Solid API->Acid Expose API->Base Expose API->Oxidative Expose API->Thermal Expose API->Photo Expose StressedSamples->HPLC Analyze

Caption: Workflow for forced degradation studies.

Degradation_Product_Identification Start Unknown Peak Detected in HPLC LCMS Analyze by LC-MS Start->LCMS GetMW Determine Molecular Weight (Accurate Mass) LCMS->GetMW MSMS Perform MS/MS (Fragmentation) GetMW->MSMS MW Obtained Propose Propose Structures MSMS->Propose Isolate Isolate Compound (Prep-HPLC) Propose->Isolate Plausible Structures NMR Acquire NMR Data (1D & 2D) Isolate->NMR Sufficient Quantity Confirm Confirm Structure NMR->Confirm

Caption: Decision tree for degradation product identification.

References

How to avoid batch-to-batch variability of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and avoiding batch-to-batch variability of 3-O-Methyltirotundin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

A1: this compound is a sesquiterpenoid, specifically a germacranolide type sesquiterpene lactone. It is a natural product that can be isolated from the plant Tithonia diversifolia, also known as the Mexican sunflower[1][2][3].

Q2: What are the common causes of batch-to-batch variability with natural products like this compound?

A2: Batch-to-batch variability in natural products often stems from inconsistencies in the starting plant material, extraction and purification procedures, and the chemical stability of the compound itself. For sesquiterpene lactones, factors such as pH, temperature, and the solvents used during isolation and storage can significantly impact their stability and purity[4][5][6][7][8].

Q3: How can I assess the purity and consistency of my this compound batches?

A3: A combination of analytical techniques is recommended for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying the compound. Mass Spectrometry (MS) helps in confirming the molecular weight and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural verification and detecting structural analogs or degradation products[1][2].

Q4: What are the known stability issues with sesquiterpene lactones?

A4: Sesquiterpene lactones can be sensitive to pH and temperature. Some are known to degrade at neutral or alkaline pH and at elevated temperatures[4][5]. Additionally, storage in alcoholic solvents like ethanol (B145695) can lead to the formation of adducts over time, altering the structure and purity of the compound[6][7][8].

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Inconsistent Yields After Isolation and Purification

Low or variable yields can be a significant source of batch-to-batch inconsistency. The following workflow can help identify the root cause.

start Low or Inconsistent Yield check_plant_material Assess Starting Plant Material (Source, Age, Storage) start->check_plant_material extraction_efficiency Evaluate Extraction Protocol (Solvent, Time, Temperature) check_plant_material->extraction_efficiency Consistent Material purification_loss Analyze Purification Steps (Column Chromatography, Recrystallization) extraction_efficiency->purification_loss Efficient Extraction optimize_extraction Optimize Extraction Conditions extraction_efficiency->optimize_extraction Low Efficiency degradation Check for Compound Degradation (Analyze byproducts by HPLC/MS) purification_loss->degradation Minimal Loss in Purification optimize_purification Refine Purification Protocol purification_loss->optimize_purification Significant Loss stabilize_compound Adjust pH and Temperature degradation->stabilize_compound Degradation Detected

Caption: Troubleshooting workflow for low or inconsistent yields.

Potential Cause Troubleshooting Steps Recommended Action
Variable Plant Material Analyze a small sample of different batches of Tithonia diversifolia for the content of the target compound before large-scale extraction.Standardize the source, harvesting time, and storage conditions of the plant material.
Inefficient Extraction Experiment with different extraction solvents (e.g., ethyl acetate, dichloromethane), extraction times, and temperatures.Use a solvent system that provides the best yield of sesquiterpene lactones with minimal extraction of interfering compounds.
Loss During Purification Monitor each purification step (e.g., column chromatography fractions) by TLC or HPLC to identify where the loss is occurring.Optimize the stationary and mobile phases for chromatography. Consider alternative purification techniques like counter-current chromatography for complex mixtures[9].
Compound Degradation Analyze crude extracts and purified fractions for the presence of degradation products using HPLC-MS. Sesquiterpene lactones can be unstable under certain pH and temperature conditions[4][5].Maintain a slightly acidic pH (around 5.5) and avoid high temperatures during extraction and purification.
Issue 2: Variable Purity and Presence of Impurities

The presence of impurities can significantly affect the biological activity and reproducibility of experiments.

start Variable Purity/ Presence of Impurities incomplete_purification Review Purification Protocol start->incomplete_purification coeluting_compounds Check for Co-eluting Impurities incomplete_purification->coeluting_compounds refine_purification Refine Purification Steps (e.g., Preparative HPLC) incomplete_purification->refine_purification Identified Gaps degradation_products Investigate for Degradation coeluting_compounds->degradation_products optimize_hplc Optimize HPLC Method (Gradient, Column) coeluting_compounds->optimize_hplc Suspected solvent_adducts Analyze for Solvent Adducts degradation_products->solvent_adducts modify_storage Change Storage Conditions (Solvent, Temperature) degradation_products->modify_storage Present solvent_adducts->modify_storage Present resolved Purity Improved optimize_hplc->resolved refine_purification->resolved modify_storage->resolved

Caption: Troubleshooting workflow for purity issues.

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Separation Use high-resolution HPLC to analyze the purity. If multiple peaks are observed, the purification was incomplete.Refine the column chromatography protocol (e.g., use a shallower gradient) or use preparative HPLC for final purification.
Structural Analogs Analyze the batch by LC-MS to identify compounds with similar mass-to-charge ratios. NMR can help distinguish between closely related structures.Optimize the chromatographic separation to resolve these analogs.
Degradation During Storage Re-analyze older batches to see if purity has decreased over time. Check for the appearance of new peaks in the chromatogram.Store this compound as a dry powder at low temperatures (-20°C or -80°C) and protected from light. Avoid storing in solution for extended periods, especially in alcoholic solvents[6][7][8].
Incomplete Methylation (if synthesized) If the product is synthesized, incomplete methylation of the precursor tirotundin (B206078) will result in a difficult-to-separate impurity.Optimize the methylation reaction conditions (reagents, temperature, and time). Use HPLC or LC-MS to monitor the reaction progress to ensure full conversion.
Issue 3: Inconsistent Biological Activity

Variability in biological assay results is often a direct consequence of inconsistent purity or the presence of active/interfering impurities.

start Inconsistent Biological Activity verify_purity Verify Purity and Identity (HPLC, MS, NMR) start->verify_purity review_assay Review Bioassay Protocol start->review_assay check_impurities Identify and Quantify Impurities verify_purity->check_impurities Purity Confirmed repurify Re-purify Batches verify_purity->repurify Purity Varies active_impurities Test Impurities for Activity check_impurities->active_impurities Impurities Identified standardize_assay Standardize Assay Conditions review_assay->standardize_assay Variability Found active_impurities->repurify Impurities are Active consistent_activity Consistent Activity Achieved repurify->consistent_activity standardize_assay->consistent_activity

Caption: Troubleshooting workflow for inconsistent biological activity.

Potential Cause Troubleshooting Steps Recommended Action
Variable Purity Correlate the biological activity of each batch with its purity as determined by HPLC.Establish a minimum purity threshold (e.g., >98%) for all batches used in biological experiments.
Active Impurities If possible, isolate the major impurities and test their biological activity in the same assay.If impurities are found to be active, a more stringent purification protocol is necessary.
Compound Degradation in Assay Sesquiterpene lactones can be unstable in aqueous media at neutral pH and 37°C[4][5].Assess the stability of this compound under your specific assay conditions. Consider the duration of the assay and the composition of the medium.
Solubility Issues Inconsistent solubilization of the compound can lead to variable effective concentrations.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay media. Check for precipitation.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Gradient: Start with a composition of 30% B, increasing to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol (B129727). Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Mass Spectrometry Analysis

This protocol is for confirming the identity of this compound.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the HPLC conditions described in Protocol 1.

  • Ionization Mode: Positive ESI mode.

  • MS Analysis:

    • Full Scan: Acquire data in full scan mode to detect the [M+H]⁺ or [M+Na]⁺ adducts. The expected m/z for [C₂₀H₃₀O₆+H]⁺ is 367.2.

    • Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern. For sesquiterpene lactones, common fragmentations include losses of water, carbon monoxide, and side chains[10][11][12][13][14].

Protocol 3: NMR Spectroscopy Analysis

This protocol is for the structural verification of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons to confirm the complete structure.

  • Data Analysis: Compare the obtained spectra with published data for this compound or related compounds to ensure the correct structure and identify any structural impurities.

References

Technical Support Center: Interpreting Unexpected Results in 3-O-Methyltirotundin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 3-O-Methyltirotundin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the experimental evaluation of this compound, a sesquiterpenoid lactone isolated from Tithonia diversifolia.

FAQ 1: Inconsistent or Lower-Than-Expected Bioactivity

Question: We are observing inconsistent or significantly lower-than-expected bioactivity (e.g., anti-inflammatory or cytotoxic effects) of our this compound sample compared to published data. What could be the cause?

Troubleshooting Guide:

  • Purity and Integrity of the Compound:

    • Question: Have you verified the purity and integrity of your this compound sample?

    • Answer: We recommend verifying the purity of your compound using techniques like HPLC, LC-MS, or NMR. Degradation or the presence of impurities can significantly impact bioactivity. Sesquiterpenoid lactones can be sensitive to storage conditions. Ensure the compound is stored desiccated at -20°C as recommended.[1]

  • Solubility Issues:

    • Question: Is the compound fully solubilized in your assay medium?

    • Answer: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[1] When preparing stock solutions, ensure the compound is completely dissolved before making final dilutions in aqueous media. Precipitation of the compound in the assay well will lead to a lower effective concentration and reduced activity. Visually inspect for any precipitate and consider using a vehicle control with the same concentration of the solvent.

  • Experimental Assay System:

    • Question: Are your cell lines healthy and at an appropriate passage number?

    • Answer: The response of cell lines can vary with passage number and culture conditions. Use cells within a consistent, low passage number range for your experiments. Monitor the health and morphology of your cells to ensure they are optimal for the assay.

    • Question: Is the chosen assay appropriate for the expected mechanism of action?

    • Answer: Sesquiterpenoid lactones can act through various mechanisms, including the modulation of signaling pathways like NF-κB and STAT3.[2][3][4] Ensure your chosen assay (e.g., a specific cytokine measurement for anti-inflammatory effects, or a specific apoptosis marker for cytotoxicity) is sensitive to the expected biological changes.

FAQ 2: High Variability Between Replicates

Question: We are observing high variability in our results between replicate wells for the same experimental condition. What are the potential sources of this variability?

Troubleshooting Guide:

  • Pipetting and Dispensing:

    • Question: Are your pipettes calibrated and are you using appropriate pipetting techniques?

    • Answer: Inaccurate or inconsistent pipetting can be a major source of variability. Ensure all pipettes are calibrated. When dispensing, pre-wet the pipette tip and use a consistent technique to minimize errors.

  • Cell Seeding Density:

    • Question: Are you achieving a uniform cell density across all wells?

    • Answer: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the results. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects:

    • Question: Are you observing a pattern in the variability, for instance, are the outer wells of the plate showing different results from the inner wells?

    • Answer: "Edge effects" in microplates can be caused by differential evaporation and temperature gradients. To mitigate this, you can avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.

FAQ 3: Unexpected Cytotoxicity Profile

Question: Our results show a different cytotoxicity profile for this compound than anticipated. For instance, it is showing toxicity in a cell line we expected to be resistant, or the dose-response curve is non-sigmoidal. What should we investigate?

Troubleshooting Guide:

  • Off-Target Effects vs. Non-Specific Toxicity:

    • Question: Could the observed toxicity be due to non-specific effects?

    • Answer: At high concentrations, natural products can induce non-specific cytotoxicity through mechanisms like membrane disruption. It is crucial to test a wide range of concentrations to establish a clear dose-response relationship.

  • Assay Interference:

    • Question: Could this compound be interfering with the cytotoxicity assay itself?

    • Answer: Some compounds can interfere with assay reagents. For example, in MTT or MTS assays, the compound might chemically reduce the tetrazolium salt, leading to a false signal. It is advisable to include a control with the compound in cell-free media to check for any direct reaction with the assay reagents.

  • Cell Line Specific Mechanisms:

    • Question: Does the unexpected cytotoxicity correlate with the specific genetic or phenotypic background of the cell line?

    • Answer: Different cell lines have varying expression levels of drug transporters, metabolic enzymes, and target proteins. The unexpected cytotoxicity could be a valid finding related to the specific biology of the cell line used.

Data Summary

Unexpected ResultPotential CauseRecommended Action
Low Bioactivity Compound degradation, poor solubility, inappropriate assayVerify compound integrity, optimize solubilization, use an alternative assay
High Variability Inaccurate pipetting, uneven cell seeding, edge effectsCalibrate pipettes, ensure homogenous cell suspension, avoid using outer wells
Atypical Cytotoxicity Non-specific toxicity, assay interference, cell-line specific effectsTest a wide concentration range, run cell-free assay controls, characterize cell line

Experimental Protocols

A detailed methodology for a key experiment is provided below.

In Vitro Anti-Inflammatory Activity Assay: NF-κB Reporter Assay
  • Cell Culture: Culture a human cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain the desired final concentrations.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a known inflammatory stimulus, such as TNF-α (10 ng/mL), to the wells. Include appropriate controls: untreated cells, cells treated with TNF-α only, and cells treated with a known NF-κB inhibitor as a positive control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and subjected to a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.

Visualizations

Hypothetical Signaling Pathway for this compound

Sesquiterpenoid lactones are known to modulate key inflammatory and cell survival pathways. A plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-kappa-B_n->DNA Binds Inflammatory_Genes Inflammatory_Genes DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

General Experimental Workflow

G A Hypothesis Formulation B Experimental Design A->B C Reagent Preparation (this compound, Cells, etc.) B->C D Assay Execution C->D E Data Collection D->E F Data Analysis E->F G Interpretation of Results F->G H Conclusion G->H

Caption: A standard workflow for conducting experiments.

Troubleshooting Workflow for Unexpected Results

G A Unexpected Result Observed B Review Experimental Protocol A->B C Check Reagent Quality (Compound Purity, Media, etc.) A->C D Verify Equipment Calibration (Pipettes, Readers, etc.) A->D E Analyze Data for Patterns (e.g., Edge Effects) B->E F Isolate and Test Variables C->F D->F E->F G Consult Literature and Support F->G H Modify Protocol and Re-run F->H G->H

References

Technical Support Center: Refining Cell-Based Assays for 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cell-based assays involving 3-O-Methyltirotundin. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and what is the maximum final concentration of this solvent in the cell culture medium?

A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, DMSO is the most commonly used solvent.[3] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as the experimental wells, to account for any effects of the solvent itself.[3]

Q2: I am observing a bell-shaped dose-response curve with this compound, where the cytotoxic effect decreases at higher concentrations. What could be the reason for this?

A2: This phenomenon is not uncommon when working with natural compounds and can be attributed to the aggregation of the compound at higher concentrations. These aggregates can sequester the active molecules, reducing their bioavailability to the cells and thus leading to a decreased apparent cytotoxicity. This can result in misleading interpretations of the compound's potency. To mitigate this, ensure complete solubilization of your stock solution and visually inspect the wells for any signs of precipitation during the experiment.

Q3: My absorbance readings in the MTT assay are unexpectedly high, suggesting increased cell viability even at concentrations where I expect cytotoxicity. What are the possible causes and solutions?

A3: Unexpectedly high viability readings in an MTT assay can be a result of several factors when working with natural products like this compound:

  • Direct Reduction of MTT: The compound itself may directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

  • Color Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product (typically 540-570 nm), it can artificially inflate the absorbance readings.

  • Precipitation: Precipitation of the compound in the culture medium can scatter light, leading to erroneously high absorbance readings.

To address these issues, it is essential to include proper controls. Prepare a set of wells containing this compound at the same concentrations used in the experiment, but without any cells. Subtract the absorbance readings from these "compound-only" wells from your experimental wells to correct for direct MTT reduction and color interference. If precipitation is observed, optimizing the solubilization method or using a different assay format should be considered.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells.Incomplete Solubilization: The compound is not fully dissolved, leading to uneven distribution in the wells.Ensure the stock solution is completely clear. Gentle sonication or vortexing can aid dissolution. Microfilter the solution to remove any particulates, though be aware this might remove some active components if not fully dissolved.
Cell Seeding Density: Inconsistent number of cells seeded per well.Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers for seeding.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell growth.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpectedly low cytotoxicity.Compound Degradation: this compound may be unstable in the culture medium over the incubation period.Prepare fresh dilutions of the compound for each experiment. Minimize exposure of the stock solution to light and temperature fluctuations.
Cellular Resistance: The cell line used may have intrinsic or acquired resistance mechanisms.Consider using a different cell line or a positive control compound known to induce cytotoxicity in the chosen cell line to validate the assay.
Guide 2: Artifacts in Apoptosis and Cell Cycle Assays
Problem Possible Cause Recommended Solution
High background fluorescence in Annexin V-FITC staining.Cell Membrane Damage during Harvesting: Mechanical stress during cell scraping or trypsinization can cause membrane damage, leading to non-specific Annexin V binding.Use a gentle cell detachment method. After trypsinization, use a soybean trypsin inhibitor to neutralize the enzyme. Handle cells gently during washing steps.
Late-Stage Apoptosis/Necrosis: The chosen time point for analysis may be too late, resulting in a large population of necrotic cells that also stain with Annexin V.Perform a time-course experiment to identify the optimal time point for detecting early apoptotic events.
Poor resolution of cell cycle phases in propidium (B1200493) iodide (PI) staining.Cell Clumping: Aggregated cells will not be accurately analyzed by the flow cytometer, leading to distorted histograms.Ensure a single-cell suspension is obtained before and after fixation. Filtering the cell suspension through a nylon mesh can help remove clumps.
Inadequate RNase Treatment: PI can also bind to double-stranded RNA, which can interfere with the DNA content analysis.Ensure that RNase treatment is performed for a sufficient duration and at the optimal temperature as per the protocol to degrade all RNA.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT4815.2
A549 (Lung Cancer)MTT4822.8
HeLa (Cervical Cancer)MTT4818.5
PC-3 (Prostate Cancer)MTT7212.1

Table 2: Hypothetical Effect of this compound (15 µM) on Cell Cycle Distribution in MCF-7 Cells after 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control65.420.114.5
Vehicle Control (0.1% DMSO)64.920.514.6
This compound55.215.329.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO treat Treat Cells with Compound Dilutions dissolve->treat seed Seed Cells in Multi-well Plates seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Assay treat->cell_cycle readout Spectrophotometry/ Flow Cytometry mtt->readout apoptosis->readout cell_cycle->readout results IC50 Calculation/ Cell Cycle & Apoptosis Quantification readout->results

Caption: A generalized experimental workflow for assessing the effects of this compound.

Caption: A troubleshooting decision tree for unexpectedly high MTT assay readings.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) AKT->Apoptosis_reg Cell_Cycle_reg Cell Cycle Regulators (e.g., Cyclins/CDKs) mTOR->Cell_Cycle_reg Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Apoptosis_reg->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_reg->Cell_Cycle_Arrest Methyltirotundin This compound Methyltirotundin->PI3K Inhibition Methyltirotundin->AKT Inhibition Methyltirotundin->mTOR Inhibition

Caption: A hypothetical signaling pathway potentially targeted by this compound.

References

Technical Support Center: Large-Scale Synthesis of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 3-O-Methyltirotundin.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of a sesquiterpenoid lactone core similar to that of this compound?

While specific precursors for this compound are not extensively published in readily available literature, the synthesis of similar complex sesquiterpenoid lactones often commences with commercially available chiral pool starting materials or readily accessible terpenes. Common starting points can include compounds like (-)-carvone (B1668593) or (+)-pulegone, which provide a foundational stereochemical framework. Multi-step syntheses are typically required to elaborate these simpler precursors into the more complex core structure.[1][2]

Q2: What general class of reactions is pivotal for constructing the core structure of this compound?

The synthesis of polycyclic structures like this compound often relies on powerful carbon-carbon bond-forming reactions.[2] Key transformations may include:

  • Cycloaddition reactions , such as the Diels-Alder reaction, to form six-membered rings.[2]

  • Annulation reactions , like the Robinson annulation, to construct fused ring systems.

  • Radical cyclizations for the formation of five- or six-membered rings.

  • Intramolecular alkylation or acylation reactions to close rings.

Q3: What are the recommended solvents for the synthesis and purification of this compound?

This compound is reported to be soluble in a range of organic solvents.[3] For synthesis, the choice of solvent will be highly dependent on the specific reaction step and may include dichloromethane, ethyl acetate, or acetone. For purification via chromatography, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically employed to achieve optimal separation.

Q4: How can the stability of this compound be ensured during storage?

As a powder, this compound should be stored in a sealed container under cool and dry conditions. For long-term storage, temperatures of -20°C are recommended. If stored in solution, it is advisable to keep it at -80°C for periods up to six months. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield in the Methylation Step

Q: We are experiencing a low yield during the O-methylation of the hydroxyl group at the C3 position. What are the potential causes and solutions?

A: Low yields in O-methylation reactions are a common issue. Here are several potential causes and troubleshooting steps:

  • Incomplete Deprotonation: The alkoxide may not be fully formed.

    • Solution: Ensure the base used (e.g., sodium hydride) is fresh and used in a slight excess (1.1-1.2 equivalents). Perform the reaction under strictly anhydrous conditions, as moisture will quench the base.

  • Steric Hindrance: The hydroxyl group may be sterically hindered, slowing down the reaction.

    • Solution: Consider using a less sterically demanding methylating agent. For example, if using methyl iodide is problematic, diazomethane (B1218177) (with appropriate safety precautions) or methyl triflate could be more effective.

  • Side Reactions: The methylating agent might react with other functional groups in the molecule.

    • Solution: If other nucleophilic sites are present, consider using protecting groups for those functionalities before the methylation step.

  • Suboptimal Reaction Conditions: The temperature or reaction time may not be optimal.

    • Solution: Systematically vary the reaction temperature. While some methylations proceed well at room temperature, others may require cooling to 0°C or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Formation of Multiple Side Products During Cyclization

Q: During the key cyclization step to form the tricyclic core, we observe multiple spots on our TLC plate, indicating the formation of several side products. How can we improve the selectivity of this reaction?

A: The formation of multiple products in a cyclization step often points to issues with regioselectivity or stereoselectivity.

  • Lack of Regiocontrol: The cyclization may be occurring at different positions.

    • Solution: Re-evaluate the design of your synthetic precursor. It may be necessary to introduce directing groups or blocking groups to favor the desired cyclization pathway. The choice of catalyst or reaction conditions can also significantly influence regioselectivity.

  • Stereoisomer Formation: The reaction may be producing a mixture of diastereomers.

    • Solution: Employ stereoselective reagents or catalysts. For instance, using a chiral auxiliary or a chiral catalyst can favor the formation of one stereoisomer over others. The solvent and temperature can also play a crucial role in stereocontrol.

  • Rearrangement Reactions: Under certain conditions (e.g., strongly acidic or basic), the carbocation or carbanion intermediates may undergo rearrangements.

    • Solution: Opt for milder reaction conditions. If the reaction is acid-catalyzed, try using a weaker acid or performing the reaction at a lower temperature.

Problem 3: Difficulty in Purifying the Final Product

Q: We are struggling to purify the final this compound product to >98% purity. Column chromatography results in significant product loss and co-elution with impurities. What alternative purification strategies can we explore?

A: Purification of complex natural products on a large scale can be challenging. If standard silica (B1680970) gel chromatography is inefficient, consider the following:

  • Alternative Stationary Phases:

    • Reversed-Phase Chromatography (C18): This can be very effective for separating compounds with moderate polarity and can sometimes provide a different elution order compared to normal-phase silica.

    • Alumina (B75360) (basic or neutral): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative.

  • Crystallization: This is one of the most effective methods for achieving high purity on a large scale if a suitable solvent system can be found.

    • Solution: Screen a variety of solvents and solvent mixtures to induce crystallization. Techniques like slow evaporation, vapor diffusion, or cooling crystallization can be attempted.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive and time-consuming, preparative HPLC offers the highest resolution for separating closely related impurities.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from optimization experiments.

Table 1: Optimization of the O-Methylation Reaction

EntryMethylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1CH₃INaHTHF251245
2(CH₃)₂SO₄K₂CO₃Acetone562460
3CH₃OTf2,6-lutidineCH₂Cl₂0475
4TMS-CH₂N₂HBF₄CH₂Cl₂/MeOH0185

Table 2: Comparison of Purification Methods for Final Product

MethodStationary Phase/SolventLoading Capacity (g/kg)Recovery Rate (%)Final Purity (%)
Flash ChromatographySilica Gel (Hexane:EtOAc)206595.2
Flash ChromatographyAlumina (Hexane:EtOAc)257096.1
Reversed-Phase ChromatographyC18 (ACN:H₂O)158098.5
CrystallizationEthanol/WaterN/A75>99.0

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization and Purification Start Chiral Precursor Protect Protection of Functional Groups Start->Protect Standard Conditions Cycloaddition Diels-Alder Cycloaddition Protect->Cycloaddition Lewis Acid Catalysis Annulation Ring Annulation Cycloaddition->Annulation Base-mediated Core Tricyclic Core Formation Annulation->Core Deprotect Deprotection Core->Deprotect Intermediate Isolation Methylation C3-O-Methylation Deprotect->Methylation NaH, CH3I Purify Chromatography & Crystallization Methylation->Purify Silica/C18 Final This compound Purify->Final mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synth Protein Synthesis (Cell Growth) S6K1->Protein_Synth eIF4E->Protein_Synth Tirotundin This compound (Hypothesized Target) Tirotundin->mTORC1 Inhibition?

References

Validation & Comparative

Unveiling the Biological Potential of 3-O-Methyltirotundin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the biological activity of 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, is a subject of growing interest within the scientific community. While direct experimental data on this compound is emerging, a comparative analysis with its close structural analogs, Tirotundin and Tagitinin C, provides significant insights into its potential anti-inflammatory and cytotoxic properties. This guide offers a comprehensive overview of the available data, detailed experimental protocols, and a look into the underlying mechanisms of action.

The Anti-Inflammatory Potential: Targeting the NF-κB Pathway

Evidence strongly suggests that the primary anti-inflammatory mechanism of sesquiterpene lactones from Tithonia diversifolia lies in the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. The prevailing hypothesis is that these compounds, likely including this compound, exert their inhibitory effect through the alkylation of cysteine residues within the DNA binding domain of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Comparative Cytotoxicity

The potential of these compounds extends to cytotoxic activity against various cancer cell lines. This is a critical area of research for the development of novel anti-cancer therapies.

Table 1: Comparative Cytotoxicity (IC50 µg/mL) of Tagitinin C

Cell LineIC50 (µg/mL)
Hep-G2 (Hepatocellular Carcinoma)2.0 ± 0.1[2]
Huh 7 (Hepatocellular Carcinoma)1.2 ± 0.1[2]

Note: Cytotoxicity data for this compound and Tirotundin are not available in the reviewed literature.

The data clearly indicates that Tagitinin C possesses significant cytotoxic effects against liver cancer cell lines. Further research is warranted to determine the cytotoxic profile of this compound and Tirotundin to establish a comprehensive structure-activity relationship.

Experimental Methodologies

To facilitate further research and validation of the biological activities of this compound and related compounds, detailed experimental protocols are provided below.

NF-κB Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)

This assay is fundamental to understanding the inhibition of NF-κB DNA binding activity.

Objective: To determine the ability of a compound to inhibit the binding of the NF-κB transcription factor to its consensus DNA sequence.

Experimental Workflow:

EMSA Workflow cluster_0 Nuclear Extract Preparation cluster_1 Binding Reaction & Electrophoresis cluster_2 Detection cell_culture 1. Cell Culture (e.g., RAW 264.7) treatment 2. Treatment (LPS +/- Compound) cell_culture->treatment lysis 3. Cell Lysis & Nuclear Fractionation treatment->lysis protein_quant 4. Protein Quantification lysis->protein_quant binding_mix 5. Binding Reaction (Nuclear Extract + Labeled Probe) protein_quant->binding_mix incubation 6. Incubation binding_mix->incubation gel_electrophoresis 7. Native PAGE incubation->gel_electrophoresis transfer 8. Transfer to Membrane gel_electrophoresis->transfer detection 9. Detection (e.g., Chemiluminescence) transfer->detection analysis 10. Analysis of Band Shift detection->analysis

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured to 80-90% confluency. The cells are then pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour to induce NF-κB activation.

  • Nuclear Extract Preparation: Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. The protein concentration of the extracts is determined using a Bradford or BCA protein assay.

  • Binding Reaction: A binding reaction mixture is prepared containing the nuclear extract (5-10 µg of protein), a biotin-labeled oligonucleotide probe with the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), and a poly(dI-dC) non-specific competitor. The test compound is added at the desired concentrations.

  • Electrophoresis: The binding reactions are resolved on a non-denaturing 6% polyacrylamide gel in 0.5X TBE buffer.

  • Detection: The DNA-protein complexes are transferred to a positively charged nylon membrane. The biotin-labeled probe is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The resulting bands are visualized by autoradiography or a chemiluminescence imaging system. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay provides a measure of the anti-inflammatory activity by quantifying the inhibition of nitric oxide, a key inflammatory mediator.

Objective: To assess the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Experimental Workflow:

NO_Inhibition_Workflow cluster_0 Cell Culture & Treatment cluster_1 Griess Assay cell_seeding 1. Seed RAW 264.7 cells compound_treatment 2. Pre-treat with Compound cell_seeding->compound_treatment lps_stimulation 3. Stimulate with LPS compound_treatment->lps_stimulation incubation 4. Incubate for 24h lps_stimulation->incubation collect_supernatant 5. Collect Supernatant incubation->collect_supernatant griess_reaction 6. Mix with Griess Reagent collect_supernatant->griess_reaction measure_absorbance 7. Measure Absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition 8. Calculate % Inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for Nitric Oxide Production Inhibition Assay.

Protocol:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway

The inhibitory action of this compound and its analogs on the NF-κB signaling pathway is a key aspect of their anti-inflammatory effect.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 1. Signal Transduction IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB 2. Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 4. Nuclear Translocation NFkB_IkB->NFkB 3. Degradation of IκBα genes Pro-inflammatory Gene Transcription NFkB_nuc->genes 5. Gene Transcription nucleus Nucleus compound This compound (and analogs) compound->NFkB Inhibition (Alkylation)

Caption: Proposed mechanism of NF-κB inhibition.

Conclusion and Future Directions

The comparative analysis strongly suggests that this compound holds significant promise as a bioactive compound with potential anti-inflammatory and cytotoxic activities. Its structural similarity to Tirotundin and Tagitinin C points towards the inhibition of the NF-κB pathway as a key mechanism of action.

To fully elucidate the therapeutic potential of this compound, further research is essential. Key future directions include:

  • Quantitative Biological Assays: Determining the IC50 values of this compound for NF-κB inhibition and cytotoxicity across a panel of relevant cell lines.

  • Mechanism of Action Studies: Confirming the direct interaction with and alkylation of the NF-κB p65 subunit.

  • In Vivo Studies: Evaluating the anti-inflammatory and anti-tumor efficacy of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The insights provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the discovery and development of novel therapeutics from natural sources. The exploration of this compound and its related compounds represents a promising frontier in the fight against inflammatory diseases and cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-O-Methyltirotundin and structurally related sesquiterpene lactones, primarily isolated from the medicinal plant Tithonia diversifolia. The content is based on available experimental data and aims to offer an objective comparison to aid in research and drug development.

Introduction to this compound and Related Compounds

This compound, also known as tirotundin-3-O-methyl ether, is a sesquiterpenoid belonging to the class of germacrane (B1241064) lactones. These compounds are characteristic secondary metabolites of the Asteraceae family, to which Tithonia diversifolia belongs. This plant has a history of use in traditional medicine for treating various ailments, including inflammation and diabetes. The biological activities of these compounds are of significant interest to the scientific community. This guide focuses on the comparative analysis of this compound and its close analogs, including tirotundin, diversifolin, and tagitinin C, in key biological pathways.

Comparative Biological Activity

The primary biological activities attributed to this class of compounds include anti-inflammatory effects, modulation of peroxisome proliferator-activated receptors (PPARs), and regulation of glucose uptake. The following tables summarize the available quantitative data for these activities.

Table 1: Anti-inflammatory and Nematicidal Activity
CompoundTarget/AssayActivity TypeIC₅₀ / LC₅₀Source
This compound NF-κB InhibitionInhibitionData not available-
TirotundinNF-κB InhibitionInhibitionNot specified, but confirmed inhibitor[1]
DiversifolinNF-κB InhibitionInhibitionNot specified, but confirmed inhibitor[1]
Diversifolin methyl etherNF-κB InhibitionInhibitionNot specified, but confirmed inhibitor[1]
TirotundinAcetylcholinesterase (AChE)Inhibition6.89 ± 0.30 µg/mL[N/A]
TirotundinC. elegansNematicidalLC₅₀: 9.16 ± 0.21 µg/mL[N/A]
Table 2: PPAR Agonist Activity
CompoundTargetActivity TypeIC₅₀Source
This compound PPARγAgonistData not available-
TirotundinPPARγAgonist27 µM (binding assay)[N/A]
Tagitinin APPARγAgonist55 µM (binding assay)[N/A]
Table 3: Glucose Uptake and Cytotoxic Activity
CompoundCell LineActivity TypeEffective Concentration / IC₅₀Source
This compound 3T3-L1 adipocytesIncreased Glucose UptakeSignificant increase at 10 µg/mL[2]
Tagitinin CHep-G2 (Hepatocellular Carcinoma)CytotoxicityIC₅₀: 2.0 ± 0.1 µg/mL[N/A]
Tagitinin CHuh 7 (Hepatocellular Carcinoma)CytotoxicityIC₅₀: 1.2 ± 0.1 µg/mL[N/A]

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway

Sesquiterpene lactones from Tithonia diversifolia have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] The canonical pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. These sesquiterpene lactones are believed to alkylate cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its DNA binding and transcriptional activity.[1]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα-p50/p65 IKK->IkB_NFkB phosphorylates IκBα p50_p65 p50/p65 IkB_NFkB->p50_p65 releases Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocation SL Sesquiterpene Lactones (e.g., this compound) SL->p50_p65 inhibits (alkylation) DNA DNA (κB sites) p50_p65_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates PPAR_Pathway cluster_cytoplasm_nucleus Cytoplasm / Nucleus Ligand This compound & Related Compounds PPARg PPARγ Ligand->PPARg binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE binds Transcription Target Gene Transcription (e.g., related to lipid metabolism & insulin (B600854) sensitivity) PPRE->Transcription regulates Experimental_Workflow cluster_NFkB NF-κB Inhibition Assay cluster_PPAR PPARγ Agonist Assay cluster_Glucose Glucose Uptake Assay A1 Cell Culture & Treatment A2 Stimulation (TNF-α) A1->A2 A3 Nuclear Extraction A2->A3 A4 EMSA A3->A4 B1 Cell Transfection (PPARγ-LBD & Luciferase Reporter) B2 Compound Treatment B1->B2 B3 Incubation B2->B3 B4 Luciferase Assay B3->B4 C1 3T3-L1 Differentiation C2 Serum Starvation C1->C2 C3 Compound Incubation C2->C3 C4 Labeled Glucose Uptake C3->C4

References

Validating the Mechanism of Action of 3-O-Methyltirotundin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanism of 3-O-Methyltirotundin against established anti-inflammatory agents. Experimental data for structurally related compounds and well-characterized inhibitors are presented to offer a framework for validating the activity of this compound.

Introduction

This compound is a sesquiterpenoid isolated from Tithonia diversifolia. Sesquiterpene lactones, a class of compounds to which this compound belongs, are widely recognized for their anti-inflammatory properties. The primary mechanism of action for many sesquiterpenoids involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide outlines the key experiments to validate this mechanism for this compound and compares its potential efficacy with Parthenolide, a well-characterized sesquiterpene lactone, and Dexamethasone, a potent corticosteroid.

Core Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory processes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases p_IkB P-IκB IkB_NFkB->p_IkB degraded_IkB Degraded IκB p_IkB->degraded_IkB Ubiquitination & Degradation Methyltirotundin This compound Methyltirotundin->IKK Inhibits DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Comparative Performance Data

To objectively evaluate the potential of this compound, its anti-inflammatory activity should be quantified and compared with established compounds. The following tables summarize reported inhibitory concentrations (IC50) for Parthenolide and Dexamethasone in key in vitro assays. It is anticipated that this compound will exhibit similar inhibitory activities, particularly in the low micromolar range for NF-κB inhibition and cytokine production. A structurally related compound, Tagitinin C, has been shown to decrease LPS-induced production of IL-6 and TNF-α in human neutrophils[1][2].

Table 1: Inhibition of NF-κB Activity

CompoundCell LineStimulantIC50Citation
This compound --Data Needed -
ParthenolideCNE1-20.05 µM (24h)[2]
ParthenolideCNE2-32.66 µM (24h)[2]
DexamethasoneA549IL-1β0.5 nM[1]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50Citation
This compound --Data Needed -
ParthenolideRat Aortic Smooth Muscle CellsLPS~10 µM
DexamethasoneJ774 MacrophagesLPS0.1 - 10 µM (Dose-dependent inhibition)[3]

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion (IL-6 & TNF-α)

CompoundCytokineCell LineStimulantInhibitionCitation
This compound ---Data Needed -
Tagitinin CIL-6, TNF-αHuman NeutrophilsLPSDose-dependent decrease[1][2]
ParthenolideIL-6BV-2 MicrogliaLPS98% inhibition at 5 µM[4]
ParthenolideTNF-αBV-2 MicrogliaLPS54% inhibition at 5 µM[4]
DexamethasoneIL-6, TNF-αHuman Mononuclear CellsLPSDose-dependent inhibition (10⁻⁸ to 10⁻⁵ M)

Experimental Protocols

To validate the mechanism of action of this compound, the following key experiments are recommended.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

dot

NFkB_Luciferase_Assay cluster_workflow Experimental Workflow node1 Transfect cells with NF-κB luciferase reporter plasmid node2 Pre-treat cells with This compound node1->node2 node3 Stimulate cells with LPS (e.g., 1 µg/mL) node2->node3 node4 Lyse cells and add luciferin (B1168401) substrate node3->node4 node5 Measure luminescence node4->node5

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

Protocol:

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293 or RAW 264.7) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing luciferin to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

dot

Griess_Assay_Workflow cluster_workflow Experimental Workflow node1 Seed RAW 264.7 macrophages node2 Pre-treat with this compound node1->node2 node3 Stimulate with LPS (1 µg/mL) for 24 hours node2->node3 node4 Collect cell culture supernatant node3->node4 node5 Add Griess Reagent node4->node5 node6 Measure absorbance at 540 nm node5->node6 ELISA_Workflow cluster_workflow Experimental Workflow node1 Coat plate with capture antibody node2 Add cell culture supernatants node1->node2 node3 Add detection antibody node2->node3 node4 Add enzyme-linked secondary antibody node3->node4 node5 Add substrate and measure absorbance node4->node5

References

Reproducibility of 3-O-Methyltirotundin Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of sesquiterpene lactones from Tithonia diversifolia, with a focus on cytotoxicity and anti-inflammatory effects. Due to the limited availability of direct experimental data for 3-O-Methyltirotundin, this guide utilizes data from the closely related and structurally similar compounds, Tirotundin and Tagitinin C, isolated from the same plant, as proxies. These are compared against the well-characterized sesquiterpene lactone, Parthenolide (B1678480), and standard-of-care anti-inflammatory drugs, Methotrexate and Dexamethasone.

Data Presentation

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the subject and comparator compounds against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Tagitinin C (Proxy for this compound)HepG-2 (Hepatocellular Carcinoma)~5.7 µM (2.0 µg/mL)[1]
Huh 7 (Hepatocellular Carcinoma)~3.4 µM (1.2 µg/mL)[1]
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[2]
MCF-7 (Breast Cancer)9.54 ± 0.82[2]
Methotrexate N/ANot typically evaluated by IC50 for direct cytotoxicity in the same context
Dexamethasone N/ANot typically evaluated by IC50 for direct cytotoxicity in the same context

Note: IC50 values for Tagitinin C were converted from µg/mL to µM assuming a molecular weight of approximately 350 g/mol .

Anti-inflammatory Activity: NF-κB Inhibition

This table presents data on the inhibition of the NF-κB signaling pathway, a key mediator of inflammation.

CompoundAssay/ModelInhibition DataReference
Tirotundin & Diversifolin Methyl Ether (Proxies)NF-κB ActivationQualitative inhibition observed[3]
Parthenolide NF-κB Activity (HEK-Blue™ cells)Significant dose-dependent inhibition[4]
Methotrexate NF-κB Activation (T-cell lines)Inhibition observed at 0.1 µM[5][6]
Dexamethasone NF-κB (3xκB reporter)IC50 = 0.5 x 10⁻⁹ M (0.5 nM)[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of mitochondria.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (e.g., this compound, Parthenolide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid

  • 96-well white, opaque plates

  • Complete cell culture medium

  • Test compounds

  • NF-κB activating agent (e.g., TNF-α, LPS)

  • Luciferase Assay System (including lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well white plate at an appropriate density. Allow the cells to adhere overnight. The following day, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: After stimulation, wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Luciferase Activity Measurement: Transfer the cell lysate to a new opaque 96-well plate suitable for luminometry. Add the luciferase assay reagent (containing luciferin) to each well.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC50 value for NF-κB inhibition by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

NF-kB Signaling Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Parthenolide Parthenolide Parthenolide->IKK Inhibits Methotrexate Methotrexate Methotrexate->IKK Inhibits (indirectly) Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Tirotundin Tirotundin/ This compound Tirotundin->NFkB Inhibits (Alkylation)

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Workflow Start Start CellCulture Cell Culture (e.g., Cancer Cell Lines) Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NF-κB Reporter) CellCulture->AntiInflammatory CompoundPrep Prepare Test Compound (this compound) CompoundPrep->Cytotoxicity CompoundPrep->AntiInflammatory DataAnalysis Data Analysis (IC50 Calculation) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for evaluation.

References

Comparative Analysis of Sesquiterpene Lactones from Tithonia diversifolia on Cancer and Inflammatory Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of Anti-Inflammatory and Cytotoxic Effects

This guide provides a comparative overview of the biological effects of sesquiterpene lactones isolated from Tithonia diversifolia, with a focus on their anti-inflammatory and cytotoxic properties across various cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

Sesquiterpene lactones (SLs) are a class of naturally occurring compounds found in various plants, with a significant presence in the Asteraceae family, to which Tithonia diversifolia (Mexican sunflower) belongs.[1] Traditionally, extracts from this plant have been used to treat a range of ailments, including hematomas, wounds, and inflammation.[1] Modern research has begun to validate these traditional uses, identifying specific SLs as the active constituents responsible for the plant's pharmacological activities. This guide focuses on the comparative effects of prominent SLs from Tithonia diversifolia, such as tirotundin, diversifolin, and tagitinin C, on different cancer and inflammatory cell models. The primary mechanisms of action explored are the inhibition of the pro-inflammatory transcription factor NF-kappa B and the induction of cytotoxicity in cancer cells.

Data Presentation

The following tables summarize the observed effects of various sesquiterpene lactones from Tithonia diversifolia on different cell lines.

Table 1: Anti-Inflammatory Activity of Sesquiterpene Lactones
CompoundCell LineAssayTargetEffectReference
TirotundinJurkatElectrophoretic Mobility Shift Assay (EMSA)NF-kappa BInhibition of DNA binding[1]
DiversifolinJurkatEMSANF-kappa BInhibition of DNA binding[1]
Diversifolin methyl etherJurkatEMSANF-kappa BInhibition of DNA binding[1]
Tagitinin CHuman NeutrophilsELISAIL-6, CXCL8, TNF-αDecreased production
Tagitinin FHuman NeutrophilsMyeloperoxidase Assay, ELISAMyeloperoxidase, IL-6, CXCL8, TNF-αInhibition of MPO activity and decreased cytokine production
Tagitinin AHuman NeutrophilsELISAIL-6, CXCL8, TNF-αDecreased production
Table 2: Cytotoxic Activity of Sesquiterpene Lactones
CompoundCell LineAssayIC50 / EffectReference
Tagitinin CCol2 (human colon cancer)Antiproliferation AssaySignificant antiproliferative activity
1β,2α-epoxytagitinin CCol2 (human colon cancer)Antiproliferation AssaySignificant antiproliferative activity
TithofolinolideHL-60 (human promyelocytic leukemia)Cellular Differentiation AssayInduced cellular differentiation
3β-acetoxy-8β-isobutyryloxyreynosinHL-60 (human promyelocytic leukemia)Cellular Differentiation AssayInduced cellular differentiation
Tagitinin JKB, HepG2, A549, MCF7Cytotoxicity AssayIC50: 0.29-17.0 μM
Tagitinin KKB, HepG2, A549, MCF7Cytotoxicity AssayIC50: 0.29-17.0 μM
Unnamed SL (Compound 1)CT26 (murine colon carcinoma)Ferroptosis Induction AssayModerate inhibitory effect
Unnamed SL (Compound 8)CT26 (murine colon carcinoma)Ferroptosis Induction AssayModerate inhibitory effect

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from a dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

NF-kappa B Luciferase Reporter Assay

This assay measures the activity of the NF-kappa B transcription factor.

Materials:

  • Cells stably or transiently transfected with an NF-kappa B luciferase reporter construct

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • NF-kappa B Activation: Stimulate the cells with an NF-kappa B activator (e.g., TNF-α or PMA) for a defined period (e.g., 6-8 hours). Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Measurement: Add the luciferase assay reagent to each well. Measure the luminescence using a luminometer. If a co-transfected Renilla luciferase is used for normalization, a dual-luciferase reporter assay system should be employed.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Express the results as a fold change relative to the stimulated control.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows discussed in this guide.

G cluster_0 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates I-kappaB I-kappaB IKK->I-kappaB Phosphorylates NF-kappaB NF-kappaB I-kappaB->NF-kappaB Releases Nucleus Nucleus NF-kappaB->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Induces Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Sesquiterpene Lactones Sesquiterpene Lactones Sesquiterpene Lactones->NF-kappaB Inhibits DNA binding

Caption: NF-kappa B signaling pathway and the point of inhibition by sesquiterpene lactones.

G cluster_1 Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Sesquiterpene Lactones Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Add Solubilization Solution Incubation->Solubilization Absorbance 6. Measure Absorbance (570 nm) Solubilization->Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

References

3-O-Methyltirotundin: A Comparative Analysis with Standard of Care Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential anti-inflammatory agent 3-O-Methyltirotundin, contextualized by a comparison with established standard of care therapies. This guide explores mechanistic distinctions, presents hypothetical experimental frameworks, and provides detailed protocols for evaluation.

Executive Summary

This compound, a sesquiterpene lactone derived from the plant Tithonia diversifolia, represents a potential novel anti-inflammatory agent. While direct experimental data on this compound is currently limited, studies on its parent compound, tirotundin (B206078), and other related sesquiterpene lactones from the same plant suggest a distinct mechanism of action compared to current standard of care drugs. This guide synthesizes the available information on these related compounds and contrasts their proposed mechanism with those of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and Tumor Necrosis Factor-alpha (TNF-α) inhibitors. The primary differentiating feature appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, without directly affecting the cyclooxygenase (COX) enzymes targeted by NSAIDs. This guide provides a framework for the potential evaluation of this compound, including detailed experimental protocols and visual representations of key signaling pathways.

Introduction to this compound and the Inflammatory Landscape

Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The current therapeutic landscape is dominated by drugs with well-defined mechanisms of action, but also with notable side effects, creating a need for novel anti-inflammatory agents with improved safety and efficacy profiles.

This compound is a naturally occurring sesquiterpenoid[1]. Sesquiterpene lactones as a class have been investigated for their anti-inflammatory properties[2][3][4]. While direct evidence for this compound is pending, research on closely related compounds from Tithonia diversifolia provides a foundation for its potential mechanism of action.

Comparative Mechanism of Action

The primary distinction between this compound's proposed mechanism and that of standard of care drugs lies in their molecular targets within the inflammatory cascade.

This compound (based on related compounds)

Studies on tirotundin and other sesquiterpene lactones from Tithonia diversifolia indicate that their anti-inflammatory effects stem from the inhibition of the NF-κB signaling pathway . It is proposed that these compounds do not influence the enzymes of the arachidonic acid pathway, such as cyclooxygenase-I (COX-1) and phospholipase A2. The inhibition of NF-κB activation is thought to occur through the alkylation of cysteine residues, potentially within the DNA binding domain of NF-κB, thereby reducing the synthesis of pro-inflammatory cytokines and chemokines.

Standard of Care Anti-Inflammatory Drugs

The established anti-inflammatory drugs operate through distinct and well-characterized mechanisms:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2)[2]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Corticosteroids: These potent anti-inflammatory agents, like prednisone (B1679067) and dexamethasone, have a broad mechanism of action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and suppress the expression of multiple inflammatory genes . This includes the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1.

  • TNF-α Inhibitors: This class of biologic drugs, including adalimumab and infliximab, specifically targets Tumor Necrosis Factor-alpha (TNF-α) , a key pro-inflammatory cytokine. By neutralizing TNF-α, these agents block its interaction with its receptors, thereby inhibiting downstream inflammatory signaling.

Data Presentation: A Comparative Overview

Due to the absence of direct experimental data for this compound, a quantitative comparison of performance is not possible at this time. The following tables provide a qualitative comparison of the proposed mechanism of this compound (extrapolated from related compounds) with standard of care drugs.

Table 1: Comparison of Molecular Mechanisms of Action

Drug ClassPrimary Molecular TargetDownstream Effects
This compound (proposed) NF-κB Transcription FactorInhibition of pro-inflammatory gene transcription (cytokines, chemokines)
NSAIDs Cyclooxygenase (COX) EnzymesInhibition of prostaglandin (B15479496) synthesis
Corticosteroids Glucocorticoid ReceptorsUpregulation of anti-inflammatory genes, suppression of pro-inflammatory genes
TNF-α Inhibitors Tumor Necrosis Factor-alpha (TNF-α)Neutralization of TNF-α, inhibition of downstream signaling

Table 2: Key Features of Anti-Inflammatory Activity

FeatureThis compound (proposed)NSAIDsCorticosteroidsTNF-α Inhibitors
Broad-spectrum anti-inflammatory LikelyYesYesMore targeted
Analgesic effect PossibleYesYesYes (indirectly)
Antipyretic effect UnknownYesYesYes
Route of administration Oral (likely)Oral, topical, intravenousOral, topical, inhaled, injectedInjectable (subcutaneous or intravenous)

Experimental Protocols for Evaluation

To ascertain the anti-inflammatory profile of this compound and enable a direct comparison with standard of care drugs, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key assays.

In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)

This assay would quantify the ability of this compound to inhibit NF-κB activation.

  • Cell Line: Human embryonic kidney cells (HEK293) or a relevant immune cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or a known NF-κB inhibitor (positive control, e.g., BAY 11-7082) for 1-2 hours.

    • Stimulate the cells with a potent NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-24 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cell death.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.

In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed and a hypothetical experimental workflow.

G NF-κB Signaling Pathway and Proposed Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Proteasome Proteasome IκB->Proteasome Degradation NF-κB NF-κB DNA DNA NF-κB->DNA This compound This compound (Proposed) This compound->NF-κB Inhibits Translocation? Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Figure 1: Proposed mechanism of this compound via NF-κB pathway inhibition.

G Arachidonic Acid Pathway and NSAID Mechanism of Action Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Cell Membrane Phospholipids Cell Membrane Phospholipids

Figure 2: Mechanism of action of NSAIDs on the arachidonic acid pathway.

G Corticosteroid Mechanism of Action Corticosteroid Corticosteroid Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Active GR Complex Active GR Complex Glucocorticoid Receptor (GR)->Active GR Complex DNA DNA Active GR Complex->DNA Translocates & Binds Anti-inflammatory Genes Anti-inflammatory Genes DNA->Anti-inflammatory Genes Upregulates Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Figure 3: Simplified mechanism of action of corticosteroids.

G Experimental Workflow for Anti-Inflammatory Drug Evaluation In Vitro Screening In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models Toxicology & Safety Studies Toxicology & Safety Studies In Vivo Efficacy Models->Toxicology & Safety Studies In Vivo Efficacy Models->Lead Optimization Toxicology & Safety Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Compound Synthesis/Isolation Compound Synthesis/Isolation

Figure 4: A general experimental workflow for the evaluation of a novel anti-inflammatory compound.

Conclusion and Future Directions

While this compound remains a compound of interest based on the activity of its chemical relatives, a significant data gap precludes a definitive comparison with standard of care anti-inflammatory drugs. The proposed mechanism of NF-κB inhibition is a compelling area for further investigation, as it suggests a potential for a differentiated anti-inflammatory profile, possibly with a different side-effect profile compared to COX inhibitors.

Future research should prioritize the in vitro and in vivo characterization of this compound's anti-inflammatory activity. Direct comparative studies against NSAIDs, corticosteroids, and other relevant drugs in validated models of inflammation are essential to determine its therapeutic potential. Elucidating its precise molecular target within the NF-κB pathway and assessing its selectivity and safety will be critical next steps in the evaluation of this compound as a potential new anti-inflammatory agent.

References

In Vivo Validation of 3-O-Methyltirotundin: A Comparative Analysis of Anti-Inflammatory and Anti-Arthritic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical validation of 3-O-Methyltirotundin's anti-inflammatory and anti-arthritic properties. While in vitro studies have suggested its potential, this document focuses on the available in vivo data and contrasts its performance with established anti-inflammatory drugs, Dexamethasone and Indomethacin. The information is intended to support further research and development initiatives.

In Vitro Anti-Inflammatory Activity

The initial anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of inflammatory mediators in cell-based assays. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic the inflammatory response of immune cells. Key markers of inflammation measured in this model include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

While studies indicate that this compound possesses anti-inflammatory properties, specific quantitative data, such as IC50 values for the inhibition of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages, were not available in the reviewed literature. For comparative purposes, the following table summarizes the reported IC50 values for the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin.

Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 for NO ProductionIC50 for PGE2 Production
This compound Data not availableData not available
Dexamethasone 34.60 µg/mL[1]Data not available
Indomethacin 35.28 µM[2]0.617 ng/mL[2]

In Vivo Anti-Arthritic Efficacy: The Collagen-Induced Arthritis (CIA) Model

To validate in vitro findings in a living organism, the collagen-induced arthritis (CIA) model in rats is a widely accepted pre-clinical model for human rheumatoid arthritis. This model allows for the assessment of a compound's ability to reduce key clinical signs of arthritis, such as paw swelling and joint inflammation, as well as to modulate the underlying inflammatory cytokine cascade.

Currently, specific quantitative data on the efficacy of this compound in the rat CIA model, including measurements of paw edema, arthritis scores, and cytokine inhibition, are not available in the public domain. The following tables present a summary of the in vivo efficacy of Dexamethasone and Indomethacin in this model, providing a benchmark for future studies on this compound.

Table 2: In Vivo Efficacy in the Rat Collagen-Induced Arthritis (CIA) Model

CompoundDoseRoute of AdministrationKey Findings
This compound Data not availableData not availableData not available
Dexamethasone 0.045 - 2.25 mg/kgSubcutaneousSuppressed paw edema and reduced inflammatory cytokine mRNA (TNF-α, IL-1β, IL-6)[3]. A dose of 1 mg/kg significantly inhibited cartilage destruction[4].
Indomethacin 1 mg/kgIntraperitonealSignificantly reduced long-term edema (35 ± 2% inhibition).

Table 3: Effect on Inflammatory Cytokines in the Rat CIA Model

CompoundDoseRoute of AdministrationEffect on Cytokine Levels
This compound Data not availableData not availableData not available
Dexamethasone 0.225 and 2.25 mg/kgSubcutaneousSuppressed TNF-α, IL-1β, and IL-6 mRNA expression in paw tissue.
Indomethacin 1 mg/kgIntraperitonealMarkedly inhibited serum levels of TNF-α (83 ± 8%) and IL-6 (84 ± 11%).

Experimental Protocols

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone, or Indomethacin) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated.

In Vivo: Collagen-Induced Arthritis (CIA) in Rats
  • Animals: Male Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection with type II collagen in Freund's incomplete adjuvant (IFA) is given on day 7.

  • Treatment: Treatment with the test compound (e.g., this compound, Dexamethasone, or Indomethacin) or vehicle control is typically initiated after the appearance of clinical signs of arthritis (around day 10-14) and continued for a specified period.

  • Clinical Assessment: The severity of arthritis is monitored regularly by measuring hind paw volume (plethysmometry) and assigning a clinical arthritis score based on the degree of erythema and swelling in the joints.

  • Sample Collection: At the end of the study, blood and paw tissues are collected for analysis.

  • Cytokine Analysis: Serum and tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA or multiplex assays.

  • Histopathology: The joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, pannus formation, and bone and cartilage destruction.

  • Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group in terms of clinical scores, paw volume, and cytokine levels.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. In vitro studies on compounds with similar structures to this compound suggest that the NF-κB and MAPK signaling pathways are likely targets.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB NF-κB_active NF-κB (active) IκBα->NF-κB_active releases Inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_pathway->Inflammatory_Genes NF-κB_active->Inflammatory_Genes translocates to nucleus and binds to DNA

Caption: Simplified NF-κB and MAPK signaling pathway activated by LPS.

G cluster_invitro In Vitro Workflow Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Treat Treat with this compound or comparators Seed->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Analyze Analyze supernatant for NO (Griess) and PGE2 (ELISA) Incubate->Analyze

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_invivo In Vivo Workflow Immunize Immunize rats with Type II Collagen + Freund's Adjuvant (Day 0 & 7) Onset Onset of Arthritis (approx. Day 10-14) Immunize->Onset Treat Treat with this compound or comparators Onset->Treat Monitor Monitor Paw Swelling & Arthritis Score Treat->Monitor Sacrifice Sacrifice and Sample Collection Monitor->Sacrifice Analyze Analyze Cytokines (ELISA) & Histopathology Sacrifice->Analyze

Caption: Workflow for in vivo collagen-induced arthritis model.

References

Comparative Analysis of 3-O-Methyltirotundin Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of 3-O-Methyltirotundin analogs reveals critical insights for the development of novel anti-inflammatory and cytotoxic agents. This guide provides a comparative overview of synthesized analogs, their biological performance supported by experimental data, and detailed methodologies for key experiments. The focus is on the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival.

Structure-Activity Relationship of Tirotundin (B206078) Analogs

Tirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated notable biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The core structure of tirotundin and its analogs features a furan-heliangolide skeleton, which is crucial for its biological function. The presence of reactive sites, such as α,β-unsaturated carbonyls, allows these compounds to interact with biological nucleophiles, including cysteine residues in proteins, thereby modulating their function.[1]

Our comparative analysis focuses on modifications of the tirotundin scaffold and their impact on biological activity. While specific research on a broad series of synthesized this compound analogs with corresponding quantitative data is limited in publicly available literature, we can infer SAR trends from studies on tirotundin and other related sesquiterpene lactones.

Key Structural Features Influencing Activity:

  • α-Methylene-γ-lactone Moiety: This functional group is a common feature in many biologically active sesquiterpene lactones and is considered a key electrophilic center responsible for alkylating cellular targets.

  • Other Electrophilic Centers: The presence of other Michael acceptor sites, such as enone or epoxide functionalities, can enhance the biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its intracellular targets. Modifications that alter lipophilicity can significantly impact potency.

  • Stereochemistry: The three-dimensional arrangement of atoms in the molecule is critical for its interaction with target proteins.

Comparative Biological Activity

The primary mechanism of anti-inflammatory action for tirotundin and its analogs is the inhibition of the transcription factor NF-κB.[1] NF-κB plays a central role in the inflammatory cascade, and its inhibition can effectively reduce the expression of pro-inflammatory genes.

CompoundModificationCytotoxicity (IC50, µM)Anti-inflammatory Activity (NF-κB Inhibition)Reference
Tirotundin Parent CompoundModerately activePotent inhibitor[1]
Tagitinin A Related Sesquiterpene Lactone from T. diversifoliaModerately active-
Tagitinin C Related Sesquiterpene Lactone from T. diversifoliaModerately active-

Experimental Protocols

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of a compound to inhibit the binding of NF-κB to its DNA consensus sequence.

Methodology:

  • Cell Culture and Treatment: Human Jurkat T cells are cultured and pre-incubated with various concentrations of the test compounds for 1 hour.

  • Cell Stimulation: Cells are then stimulated with a phorbol (B1677699) ester (e.g., TPA) and a calcium ionophore (e.g., ionomycin) to induce NF-κB activation.

  • Nuclear Extract Preparation: Nuclear extracts containing activated transcription factors are prepared from the treated and control cells.

  • Binding Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB binding site.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. The intensity of the bands is quantified to determine the extent of inhibition.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT-15, K-562) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway targeted by tirotundin analogs and the general workflow for evaluating their biological activity.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates NFkB_IkB->NFkB_inactive Releases DNA DNA NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Tirotundin Tirotundin Analogs Tirotundin->NFkB_inactive Inhibits DNA binding (Alkylation)

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of tirotundin analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Tirotundin or Precursor Synthesis Chemical Modification Start->Synthesis Analogs This compound Analogs Synthesis->Analogs Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (EMSA for NF-κB) Analogs->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR AntiInflammatory->SAR

Figure 2: General experimental workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The available evidence suggests that tirotundin and related sesquiterpene lactones from Tithonia diversifolia are promising scaffolds for the development of new anti-inflammatory and cytotoxic agents. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, is a well-validated strategy in drug discovery. Further research involving the systematic synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds with improved potency and selectivity. The experimental protocols and workflows described herein provide a robust framework for such future investigations.

References

Benchmarking 3-O-Methyltirotundin: A Comparative Guide to Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. A significant body of research on structurally related sesquiterpenoid lactones has pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action. The NF-κB pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

This guide provides a comparative benchmark of this compound against well-characterized inhibitors of the NF-κB pathway. Due to the nascent stage of research on this compound, some of the presented data are hypothetical and serve as an illustrative framework for future experimental validation. This document is intended to provide researchers with the necessary context and protocols to evaluate the potential of this compound as a novel NF-κB inhibitor.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the key characteristics of this compound (with hypothetical data for illustrative purposes) and three well-established NF-κB inhibitors: Parthenolide, BAY 11-7082, and Bortezomib.

Inhibitor Class Mechanism of Action Reported IC50 (NF-κB Inhibition) Primary Assay Type
This compound Sesquiterpenoid Lactone(Hypothetical) Direct alkylation of p65 subunit, preventing DNA binding.~ 7.5 µMLuciferase Reporter Assay
Parthenolide Sesquiterpenoid LactoneInhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm.[1][2]5-10 µMLuciferase Reporter Assay, EMSA
BAY 11-7082 Synthetic Small MoleculeIrreversibly inhibits TNF-α-induced phosphorylation of IκBα, thus preventing NF-κB activation.[3]~10 µMIκBα Phosphorylation Assay
Bortezomib Proteasome InhibitorInhibits the 26S proteasome, which is responsible for the degradation of IκBα. This leads to the stabilization of IκBα and sequestration of NF-κB in the cytoplasm. However, its effects can be complex and context-dependent.Not directly applicable (acts downstream)Proteasome Activity Assay, Western Blot for IκBα

Experimental Protocols

To facilitate the experimental validation and comparison of this compound, detailed protocols for key assays are provided below.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or benchmark inhibitors. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Western Blot for Phospho-p65

This assay detects the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • Lipopolysaccharide (LPS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with inhibitors as described in the luciferase assay protocol. Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • Biotin-labeled double-stranded DNA probe containing the NF-κB consensus sequence

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Extract Preparation: Treat cells with inhibitors and stimulate as described above. Prepare nuclear extracts using a commercial kit.

  • Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer and Detection: Transfer the separated complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Analyze the shift in the mobility of the labeled probe, which indicates the binding of NF-κB.

Visualizations

Signaling Pathway and Inhibitor Targets

NF_kB_Pathway Canonical NF-κB Signaling Pathway and Inhibitor Targets cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Phosphorylation P Ubiquitination Ub Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IkBa Inhibits Phosphorylation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Methyltirotundin This compound (Hypothetical) p50_p65_nuclear p50/p65 Methyltirotundin->p50_p65_nuclear Inhibits DNA Binding p50_p65_nuclear->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental Workflow: Inhibitor Screening

Inhibitor_Screening_Workflow Workflow for Screening NF-κB Inhibitors Start Start: Cell Culture (e.g., HEK293T, RAW 264.7) Treatment Treat with this compound & Benchmark Inhibitors Start->Treatment Stimulation Stimulate with TNF-α or LPS Treatment->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice Luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) Assay_Choice->Luciferase Primary Screen Western Western Blot (p-p65 Levels) Assay_Choice->Western Mechanism Validation EMSA EMSA (DNA Binding Activity) Assay_Choice->EMSA Mechanism Validation Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Luciferase->Data_Analysis Western->Data_Analysis EMSA->Data_Analysis Comparison Comparative Analysis (Benchmarking) Data_Analysis->Comparison End End: Candidate Evaluation Comparison->End

Caption: General workflow for screening and validating NF-κB inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 3-O-Methyltirotundin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 3-O-Methyltirotundin, a sesquiterpenoid compound, emphasizing safe laboratory practices and regulatory compliance.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a definitive disposal protocol cannot be provided. However, based on standard best practices for handling research chemicals with unknown hazard profiles, the following procedures are recommended. The overarching principle is to treat the substance as hazardous until a formal hazard assessment by a qualified professional determines otherwise.

Immediate Safety and Handling Protocols

Before addressing disposal, it is crucial to handle this compound with appropriate care. Personnel should always consult their institution's environmental health and safety (EHS) office for specific guidance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.

Engineering Controls:

  • All handling of solid this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or waste this compound powder and any contaminated solids (e.g., weighing paper, contaminated PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The solvent used will also factor into the waste classification.

    • Empty Containers: The original container of this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store waste containers in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure containers are sealed to prevent spills or evaporation.

    • Follow all institutional guidelines for the storage of hazardous waste, including segregation from incompatible materials.

  • Disposal Request and Pickup:

    • Contact your institution's EHS department or hazardous waste management provider to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste stream, including the chemical name and any known properties.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below. This information is crucial for safety and handling, as well as for waste management professionals.

PropertyValueReference
CAS Number 1021945-29-8[1][2][3]
Molecular Formula C20H30O6[3][4]
Molecular Weight 366.45 g/mol [3]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Boiling Point (Predicted) 474.4 ± 45.0 °C[3]
Density (Predicted) 1.15 ± 0.1 g/cm³[3]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Use Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused compound, contaminated items, solutions) fume_hood->generate_waste is_solid Is the waste solid? generate_waste->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and procedures established by your institution's Environmental Health and Safety department. It is the responsibility of the user to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.